molecular formula C18H18O5 B1149788 Angophorol

Angophorol

Cat. No.: B1149788
M. Wt: 314.3 g/mol
InChI Key: VWWMSFMNICMFQB-UHFFFAOYSA-N
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Description

Angophorol is a natural product found in Angophora costata with data available.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMSFMNICMFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Angophorol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angophorol, a naturally occurring flavanone, has garnered attention for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental data, including spectroscopic analyses, are presented to facilitate further research and development. Furthermore, this document outlines the isolation of this compound from its natural source and explores the molecular pathways implicated in its anticancer effects.

Chemical Structure and Properties

This compound is chemically classified as a flavanone. Its systematic IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one. The chemical structure of this compound is characterized by a C6-C3-C6 backbone, typical of flavonoids, with specific substitutions on the A and B rings that contribute to its biological activity.

Chemical Structure:

Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Molecular Properties:

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueReference
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one[1]
Molecular Formula C₁₈H₁₈O₅[1]
Molecular Weight 314.33 g/mol [2]
CAS Number 133442-54-3[1][2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 2[1]
Topological Polar Surface Area 75.99 Ų[1]
LogP (calculated) 3.43[1]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data from the primary literature is not fully accessible, the following represents a summary of expected and reported spectroscopic features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons on the A and B rings, the protons of the C-ring, the methoxy group, and the two methyl groups. The protons on the B-ring, being a para-substituted phenyl group, would likely appear as two doublets. The C-ring protons at positions 2 and 3 would show specific splitting patterns (e.g., a doublet of doublets for H-2 and two doublets of doublets for the geminal protons at C-3) indicative of the flavanone core. The aromatic proton on the A-ring, the methoxy protons, and the methyl protons would appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum would display 18 distinct signals corresponding to each carbon atom in the this compound molecule. Key signals would include those for the carbonyl carbon (C-4) at a downfield chemical shift, the carbons of the aromatic rings, the methoxy carbon, and the two methyl carbons.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. The expected exact mass for C₁₈H₁₈O₅ can be calculated and compared with the experimentally determined value to confirm its elemental composition.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected absorptions include:

  • A broad O-H stretching vibration for the phenolic hydroxyl groups.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • A strong C=O stretching vibration for the carbonyl group of the flavanone core.

  • C-O stretching vibrations for the ether (methoxy) and phenolic groups.

  • C=C stretching vibrations for the aromatic rings.

Experimental Protocols

3.1. Isolation of this compound

This compound has been isolated from the methanolic extract of the stems of Miconia prasina.[3] The general procedure for the isolation of flavanones from plant material typically involves the following steps:

  • Extraction: Dried and powdered plant material (stems of Miconia prasina) is subjected to extraction with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): For the final purification of the isolated compound.

  • Structure Elucidation: The structure of the purified this compound is then determined using spectroscopic methods as described in Section 2.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit potential anticancer activity.[4][5] Specifically, it has been shown to induce growth inhibition and apoptosis in the K562 human chronic myelogenous leukemia cell line.[4][5]

4.1. Anticancer Activity in K562 Cells

The cytotoxic effects of this compound on K562 cells are believed to be mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and is regulated by a complex network of signaling pathways.

4.2. Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of other flavonoids and anticancer agents that induce apoptosis in leukemia cells, a putative signaling pathway for this compound's action in K562 cells can be proposed. This pathway likely involves the intrinsic (mitochondrial) pathway of apoptosis.

Angophorol_Apoptosis_Pathway cluster_cell Intracellular Events This compound This compound Cell K562 Cell Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 1. Proposed intrinsic apoptotic pathway induced by this compound in K562 cells.

This proposed pathway suggests that this compound may modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, culminating in the execution of apoptosis. Further research is required to fully elucidate the specific molecular targets and signaling events involved in this compound-induced apoptosis.

Conclusion

This compound is a flavanone with a well-defined chemical structure and promising anticancer properties. This technical guide has summarized the available information on its chemical and physical characteristics, spectroscopic data, isolation, and biological activity. The detailed information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, and to stimulate further investigation into the therapeutic potential of this compound.

References

Angophorol: An Inquiry into its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: The term "Angophorol" does not correspond to a recognized compound in the scientific literature based on extensive database searches. It is plausible that this name is a misspelling, a novel yet uncatalogued substance, or a proprietary name not in the public domain. This guide will therefore focus on the known phytochemicals isolated from the genus Angophora, a group of eucalypts native to Eastern Australia, which is the likely origin of the user's query. The genus Angophora is known for producing a variety of bioactive compounds with potential therapeutic applications.

Introduction to the Genus Angophora

The genus Angophora belongs to the Myrtaceae family and is closely related to the well-known genera Eucalyptus and Corymbia.[1][2][3] These plants, commonly known as "eucalypts" or "gum trees," are a rich source of essential oils and other secondary metabolites.[1][4] While Eucalyptus species are extensively studied for their chemical constituents, the genus Angophora, comprising nine species, is comparatively less explored, presenting a frontier for phytochemical discovery.[2][5]

Bioactive Compounds from Angophora Species

Recent research has led to the isolation and characterization of several novel compounds from Angophora species, demonstrating a range of biological activities.

β-Triketones: Woodsianones A and B
  • Discovery: Woodsianones A and B are novel β-triketones discovered during a bioassay-guided fractionation of extracts from the flowers of Angophora woodsiana.[5]

  • Natural Source: Angophora woodsiana, a species found in Eastern Australia.

  • Biological Activity: These compounds have demonstrated antiplasmodial activity, suggesting potential for development as antimalarial agents.[5]

4-Phenylcoumarins: Costatamins A, B, and C
  • Discovery: Costatamins A, B, and C are new 4-phenylcoumarins isolated from the Australian indigenous plant Angophora costata.[5] The discovery was the result of bioassay-guided isolation aimed at identifying new anti-inflammatory metabolites.[5]

  • Natural Source: Angophora costata, also known as the Smooth-barked Apple, is native to Southern Queensland and New South Wales.[3][5]

  • Biological Activity: The costatamins have shown inhibitory effects on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages, indicating significant anti-inflammatory properties.[5]

Quantitative Data Summary

The following table summarizes the reported bioactivity of compounds isolated from Angophora species.

Compound ClassSpecific Compound(s)Natural SourceBioactivity (IC₅₀)Reference
β-TriketonesWoodsianones A and BAngophora woodsianaAntiplasmodial activity (Specific IC₅₀ not publicly available)[5]
4-PhenylcoumarinsCostatamins A, B, and CAngophora costataInhibition of NO production: 20–30 µg/mL[5]
Inhibition of TNF-α release: 20–30 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental workflows for the isolation and characterization of bioactive compounds from Angophora species.

Isolation of Bioactive Compounds from Angophora

The isolation of compounds like woodsianones and costatamins generally follows a bioassay-guided fractionation approach.

Isolation_Workflow plant_material Plant Material (e.g., Angophora flowers/leaves) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Bioassay Screening (e.g., Anti-inflammatory, Antimalarial) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions purification Purification (e.g., HPLC) active_fractions->purification pure_compounds Pure Compounds purification->pure_compounds structure_elucidation Structure Elucidation (e.g., NMR, MS) pure_compounds->structure_elucidation

Bioassay-guided isolation workflow for Angophora compounds.
Characterization of Novel Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are typically employed.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, which can be indicative of the chromophore system.

Biosynthesis of Terpenoids in Related Eucalypts

While the specific biosynthetic pathways for the novel compounds in Angophora are not yet fully elucidated, the general pathways for the synthesis of terpenes, which are major constituents of Eucalyptus and likely Angophora, are well-established. The biosynthesis of terpenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two main pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Terpenoid_Biosynthesis cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva ipp_mva Isopentenyl Diphosphate (IPP) mva->ipp_mva gpp Geranyl Diphosphate (GPP) ipp_mva->gpp pyruvate_gap Pyruvate + GAP mep 2-C-methyl-D-erythritol 4-phosphate pyruvate_gap->mep ipp_mep IPP mep->ipp_mep dmapp_mep Dimethylallyl Diphosphate (DMAPP) ipp_mep->dmapp_mep dmapp_mep->gpp fpp Farnesyl Diphosphate (FPP) gpp->fpp monoterpenes Monoterpenes (C10) gpp->monoterpenes ggpp Geranylgeranyl Diphosphate (GGPP) fpp->ggpp sesquiterpenes Sesquiterpenes (C15) fpp->sesquiterpenes diterpenes Diterpenes (C20) ggpp->diterpenes

References

Unveiling Angophorol: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available spectroscopic data for Angophorol, a notable natural product, is crucial for its application in research and drug development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition.

While the name "this compound" does not correspond to a recognized compound in major chemical databases, it is likely a trivial name or a potential misspelling for a compound isolated from the Angophora genus of plants. This guide will therefore focus on the general methodologies for the spectroscopic analysis of natural products isolated from this genus, providing a framework for researchers working on novel compounds from this source.

Spectroscopic Data Analysis: A Methodological Overview

The structural elucidation of a novel natural product like a potential "this compound" from an Angophora species would rely on a combination of modern spectroscopic techniques.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration, and coupling constant (J).

  • ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environment (e.g., alkyl, alkene, aromatic, carbonyl).

  • 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons, ultimately leading to the complete structural assignment.

1.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the precise molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's structure.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds (e.g., O-H, C=O, C-H).

Tabulated Spectroscopic Data Framework

For a hypothetical "this compound," the acquired spectroscopic data would be organized as follows for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1Datas, d, t, q, mValue#H
H-2Datas, d, t, q, mValue#H
...Data.........

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
C-1Data
C-2Data
......

Table 3: Mass Spectrometry (MS) Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)
HR-ESI-MSPositive/Negative[M+H]⁺, [M+Na]⁺, etc.100
ESI-MS/MSPositive/NegativeFragment ionsValues

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
ValueO-H stretch, C=O stretch, etc.
Value...

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of scientific findings.

3.1. Isolation of "this compound"

A general procedure for the isolation of a natural product from an Angophora species would involve:

  • Extraction: Dried and powdered plant material (leaves, bark, or flowers) is extracted with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography (using silica gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

3.2. Spectroscopic Analysis

  • NMR Spectroscopy: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) or Orbitrap mass spectrometer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR (Fourier Transform Infrared) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

Visualization of Methodologies

4.1. General Workflow for Natural Product Characterization

The following diagram illustrates the typical workflow from plant material to the elucidation of a chemical structure.

workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Angophora Plant Material extraction Solvent Extraction plant->extraction fractionation Fractionation extraction->fractionation purification Chromatographic Purification fractionation->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Proposed Structure of 'this compound' data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of a natural product.

4.2. NMR Connectivity Diagram

This diagram illustrates the logical connections derived from 2D NMR experiments to piece together the structure of a molecule.

Caption: Visualization of 2D NMR correlations for structure determination.

Unveiling Angophorol: An In-depth Technical Guide to Early Studies and Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angophorol, a C-methylated flavanone, represents a unique molecular entity isolated from the Australian native plant genus Angophora. Despite its discovery in the mid-20th century, it has remained a compound of specialized interest. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its isolation, structural elucidation, and early biological evaluations. The information is presented to facilitate further research and development efforts by providing a clear and detailed account of the original experimental protocols and quantitative data.

Discovery and Sourcing

This compound was first isolated from the kino, a reddish gum-like exudate, of Angophora lanceolata (now classified as Angophora costata), a tree commonly known as the Sydney red gum.[1][2] The pioneering work by Birch and colleagues in 1960 led to the identification of this novel flavanone.[2] Kino from Angophora lanceolata was found to contain a small proportion of ether-soluble flavanones, among which this compound was a major constituent, alongside (-)-farrerol.[2] The relative abundance of these flavanones was observed to vary depending on the geographical location of the tree.[2]

Chemical Characteristics

This compound is chemically identified as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one.[3] Its structure as a C-methylated flavanone was established through classical chemical degradation and spectroscopic methods available at the time of its discovery.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C18H18O5[3]
Molecular Weight 314.33 g/mol [4]
CAS Number 133442-54-3[3][4][5]
Class Flavanone[5][6]

Experimental Protocols

Isolation of this compound from Angophora lanceolata Kino

The original method for isolating this compound as described by Birch et al. (1960) involved the extraction and fractionation of the plant's kino.[2]

Methodology:

  • Extraction: The kino of Angophora lanceolata was treated with ether to extract the soluble flavanone components.[2]

  • Fractionation: The ether extract was then subjected to a series of fractionations using solutions of sodium hydrogen carbonate, sodium carbonate, and sodium hydroxide. This process separated the components based on their acidity.[2]

  • Purification: this compound was primarily found in the sodium hydroxide-soluble fraction.[2] Further purification was achieved through paper chromatography, which was crucial in separating this compound from co-occurring flavanones like farrerol.[2] The purified this compound was obtained as a crystalline solid.[2]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Kino Angophora lanceolata Kino Ether Ether Extraction Kino->Ether EtherExtract Ether Extract NaHCO3 Sodium Hydrogen Carbonate Solution EtherExtract->NaHCO3 Fractionation Na2CO3 Sodium Carbonate Solution NaHCO3->Na2CO3 NaOH Sodium Hydroxide Solution Na2CO3->NaOH NaOH_Fraction NaOH Soluble Fraction PaperChrom Paper Chromatography NaOH_Fraction->PaperChrom This compound Purified this compound PaperChrom->this compound

Figure 1: Isolation workflow for this compound.
Structural Elucidation

The determination of this compound's structure was a meticulous process involving chemical degradation and spectroscopic analysis.

Methodology:

  • Degradation Studies: this compound was subjected to reflux with hydrobromic acid. The resulting degradation product was extracted with ether and analyzed by paper chromatography after alkaline hydrolysis. This experiment identified 2,4-dimethylphloroglucinol as a key structural component.[2]

  • Methylation Studies: Treatment of this compound with diazomethane yielded methylmatteucinol, confirming the presence of a specific hydroxyl group arrangement.[2]

  • Partial Synthesis: The structure was further supported by the partial synthesis of this compound from (-)-farrerol through the action of diazomethane, which produced a compound with identical properties to naturally sourced this compound.[2]

  • Spectroscopic Analysis: Ultraviolet spectroscopy was employed to compare the synthesized and natural products, showing identical spectra.[2]

G cluster_elucidation Structural Elucidation of this compound cluster_degradation Degradation cluster_methylation Methylation cluster_synthesis Partial Synthesis & Spectrometry This compound This compound HBr Hydrobromic Acid Reflux This compound->HBr Diazomethane Diazomethane Treatment This compound->Diazomethane UV UV Spectroscopy This compound->UV DegradationProduct Degradation Product HBr->DegradationProduct PaperChrom Paper Chromatography DegradationProduct->PaperChrom Phloroglucinol 2,4-dimethylphloroglucinol (Identified) PaperChrom->Phloroglucinol Methylmatteucinol Methylmatteucinol (Identified) Diazomethane->Methylmatteucinol Farrerol (-)-Farrerol Diazomethane2 Diazomethane Farrerol->Diazomethane2 SyntheticAngo Synthetic this compound Diazomethane2->SyntheticAngo SyntheticAngo->UV IdenticalSpectra Identical Spectra UV->IdenticalSpectra G This compound This compound K562 K562 Cells This compound->K562 Acts on GrowthInhibition Growth Inhibition K562->GrowthInhibition Leads to Apoptosis Apoptosis K562->Apoptosis Leads to

References

Potential Biological Activities of Angophorol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Angophorol" is not found in the currently available scientific literature. This document provides a predictive overview of its potential biological activities based on the known properties of structurally related and well-characterized phenolic compounds, including phloroglucinols and other plant-derived phenols. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals, offering insights into the possible therapeutic avenues that a novel phenolic compound like this compound might exhibit.

Executive Summary

Phenolic compounds are a large and diverse group of plant secondary metabolites renowned for their wide spectrum of biological activities.[1] While direct data on "this compound" is unavailable, an analysis of analogous compounds such as eugenol, arzanol, and kaempferol suggests a high potential for significant pharmacological effects. These may include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2][3][4] This whitepaper synthesizes the existing data on these representative phenolic compounds to construct a predictive profile for this compound, detailing potential mechanisms of action, relevant signaling pathways, and quantitative biological data. The provided experimental protocols for key assays will enable researchers to investigate and validate these potential activities for novel phenolic compounds.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related phenolic compounds, this compound is likely to exhibit a range of biological effects.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory properties.[5] Arzanol, a phloroglucinol derivative, demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and suppressing the enzymes mPGES-1 and 5-LOX.[2][6] Eugenol also exhibits anti-inflammatory activity, contributing to its traditional use as an analgesic.[7] The potential anti-inflammatory mechanism for a compound like this compound could involve the modulation of key inflammatory mediators and signaling cascades.

A potential anti-inflammatory signaling pathway that could be modulated by this compound is the NF-κB pathway.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound (Predicted) This compound (Predicted) This compound (Predicted)->IKK Complex inhibits G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation This compound (Predicted) This compound (Predicted) This compound (Predicted)->Akt inhibits G A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Angophorol, a flavonoid identified as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one, and its related compounds. Interest in this class of molecules is growing due to their potential as scaffolds for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This document details the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives and related chromone structures. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. Among these, the flavanone subclass, characterized by a C6-C3-C6 skeleton, has shown promise as a source of lead compounds for drug discovery. This guide focuses on a specific flavanone, designated here as this compound, with the systematic IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one. While the name "this compound" is not widely cited in the scientific literature, the core structure represents a class of substituted flavanones with potential therapeutic value. This document aims to consolidate the available scientific information on the synthesis and biological evaluation of this compound and its close structural relatives, providing a technical resource for researchers in the field.

Synthesis of this compound and Related Flavanones

The synthesis of 5,7-dihydroxyflavanone derivatives, the core scaffold of this compound, is typically achieved through a multi-step process commencing with a suitably substituted acetophenone. A general synthetic route is outlined below.

General Synthesis Workflow:

Flavanone Synthesis Workflow acetophenone 2,4,6-Trihydroxy- acetophenone mom_protection MOM Protection acetophenone->mom_protection MOM-Cl, DIPEA, DCM phenol_10 Phenol Intermediate mom_protection->phenol_10 claisen_schmidt Claisen-Schmidt Condensation phenol_10->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone benzaldehyde Substituted Benzaldehyde benzaldehyde->claisen_schmidt KOH, MeOH cyclization Cyclization chalcone->cyclization NaOAc, MeOH protected_flavanone Protected Flavanone cyclization->protected_flavanone deprotection Acidic Hydrolysis (Deprotection) protected_flavanone->deprotection 6N HCl, MeOH target_flavanone Target Flavanone (e.g., this compound) deprotection->target_flavanone Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 DNA_Damage DNA Damage/ Stress p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis This compound This compound (and derivatives) This compound->p53 This compound->Bax This compound->Bcl2 This compound->Pro_Caspase3

In Silico Prediction of Bioactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study Using Kaempferol as a Model for Novel Compound Analysis

Disclaimer: The compound "Angophorol" specified in the topic of interest did not yield specific data in comprehensive literature and database searches. To fulfill the request for an in-depth technical guide on the in silico prediction of bioactivity, this document utilizes Kaempferol , a structurally related and well-researched natural flavonoid, as a model compound. The methodologies, data presentation, and visualizations provided herein are directly applicable to the study of novel compounds like this compound.

Introduction to In Silico Bioactivity Prediction

The journey of drug discovery is intricate and resource-intensive. In silico computational methods have emerged as indispensable tools, significantly accelerating the process by predicting the biological activity of chemical compounds before their synthesis and experimental testing.[1] These techniques, ranging from molecular docking to quantitative structure-activity relationship (QSAR) modeling, allow for the rapid screening of vast chemical libraries, identification of potential drug targets, and early assessment of pharmacokinetic properties.[2]

This guide provides a technical overview of the key in silico methodologies for predicting the bioactivity of a compound, using the flavonoid Kaempferol as a case study. Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a natural flavonol abundant in various plants and plant-derived foods.[3][4] It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, making it an excellent candidate for demonstrating the power of in silico predictive models.[5]

Data Presentation: Predicted and Experimental Bioactivity of Kaempferol

A crucial aspect of in silico research is the correlation of computational predictions with experimental data. The following tables summarize key quantitative data for Kaempferol, providing a foundation for understanding its bioactivity profile.

Table 1: Predicted ADMET Properties of Kaempferol

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug. These properties for Kaempferol can be predicted using various web-based servers.

PropertyPredicted ValueImplicationReference
Molecular Weight286.24 g/mol Favorable for oral bioavailability[3]
LogP (Lipophilicity)1.98Good balance between solubility and permeability
Hydrogen Bond Donors4Adheres to Lipinski's Rule of Five
Hydrogen Bond Acceptors6Adheres to Lipinski's Rule of Five
Water SolubilityPoorly solubleMay require formulation strategies for improved bioavailability
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
Ames ToxicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityYesPotential for liver toxicity should be monitored

Table 2: Molecular Docking Scores of Kaempferol with Cancer-Related Protein Targets

Molecular docking predicts the binding affinity between a ligand (Kaempferol) and a protein target. A lower binding energy (more negative value) generally indicates a more stable interaction.

Protein TargetPDB IDBinding Energy (kcal/mol)Biological RoleReference
B-cell lymphoma 2 (BCL-2)2O2F-246.40Anti-apoptotic protein
BCL-2-like 1 (BCL-XL)2O21-245.76Anti-apoptotic protein
Cyclin-dependent kinase 1 (CDK1)1YKR-Cell cycle regulation
Cyclin-dependent kinase 2 (CDK2)1H1S-30.26 to -38.66 (derivatives)Cell cycle regulation
Epidermal Growth Factor Receptor (EGFR)2GS6-5.76Cell proliferation and signaling
Estrogen Receptor (ER)2IOK-8.40Hormone signaling in cancer
Human GCN5 (hGCN5)1Z4R-Histone acetyltransferase, cell cycle regulation
Matrix Metalloproteinase-9 (MMP9)4XCT-10.10Cancer cell invasion and metastasis
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)3DZY-38.94 (derivative)Transcription factor in metabolism and inflammation
Phosphoinositide 3-kinase (PI3K)--Cell signaling, proliferation, and survival
Proto-oncogene tyrosine-protein kinase (SRC)--Cell growth and differentiation
BAX--Pro-apoptotic protein
JUN--Transcription factor in cell proliferation and apoptosis

Table 3: Experimentally Determined IC50 Values of Kaempferol

IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. These experimental values are essential for validating in silico predictions.

Cell LineBioactivityIC50 Value (µM)Reference
HepG2 (Liver Cancer)AntiproliferativeVaries with concentration and time
Daudi (Burkitt's Lymphoma)AntiproliferativeDose and time-dependent
N1S1 (Murine Liver Cancer)Cytotoxicity (with Sorafenib)2.5 (sub-toxic concentration)
HepG2 (Liver Cancer)Cytotoxicity (with Sorafenib)2.5 (sub-toxic concentration)

Experimental Protocols for In Silico Prediction

This section details the methodologies for the key in silico experiments.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of Kaempferol from a chemical database such as PubChem (CID 5280863).[3]

    • Use software like ChemDraw or Avogadro to draw and optimize the 2D and 3D structures.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. Software such as AutoDock Tools or Maestro can be used for this purpose.

    • Identify the binding site of the protein. This can be determined from the co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

  • Docking Simulation:

    • Use docking software like AutoDock Vina, Schrödinger's Glide, or GOLD to perform the docking calculations.

    • Define the grid box around the active site of the protein to specify the search space for the ligand.

    • Run the docking simulation, which will generate multiple binding poses of the ligand in the protein's active site.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[2]

Protocol:

  • Data Set Preparation:

    • Compile a dataset of compounds with known biological activity (e.g., IC50 values) for the target of interest.

    • The dataset should be structurally diverse and cover a wide range of activity values.

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Software like PaDEL-Descriptor or Dragon can be used.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a QSAR model that correlates the descriptors with the biological activity for the training set.

  • Model Validation:

    • Validate the QSAR model using the test set to assess its predictive ability.

    • Internal validation (e.g., cross-validation) and external validation are performed to ensure the robustness and predictability of the model.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to have a specific biological activity.

Protocol:

  • Model Generation:

    • Ligand-based: If a set of active compounds is known, align them and identify the common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

    • Structure-based: If the 3D structure of the protein target is available, identify the key interaction points in the active site.

  • Pharmacophore Model Refinement:

    • Refine the generated pharmacophore model to ensure it is specific for active compounds and can distinguish them from inactive ones.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) for novel compounds that match the pharmacophoric features.

  • Hit Filtering and Optimization:

    • The hits obtained from virtual screening can be further filtered based on drug-likeness criteria and then subjected to molecular docking and other in silico analyses.

ADMET Prediction

ADMET prediction is essential for evaluating the drug-like properties of a compound.

Protocol:

  • Input Compound Structure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the compound.

  • Use of Web Servers:

    • Utilize freely available web servers such as SwissADME, pkCSM, or admetSAR to predict a wide range of ADMET properties.

  • Analysis of Predictions:

    • Analyze the predicted properties, including but not limited to:

      • Physicochemical properties: Molecular weight, LogP, solubility.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition.

      • Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity.

  • Drug-Likeness Evaluation:

    • Assess the compound's drug-likeness based on established rules like Lipinski's Rule of Five and Veber's rules.

Visualization of Signaling Pathways and Workflows

Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams are generated using the Graphviz DOT language.

In_Silico_Workflow cluster_0 Phase 1: Target & Ligand Identification cluster_1 Phase 2: In Silico Prediction cluster_2 Phase 3: Analysis & Validation cluster_3 Phase 4: Experimental Validation Compound Compound of Interest (e.g., this compound/Kaempferol) Target_ID Target Identification (Literature/Database Mining) Compound->Target_ID QSAR QSAR Modeling Compound->QSAR Pharmacophore Pharmacophore Modeling Compound->Pharmacophore ADMET ADMET Prediction Compound->ADMET Docking Molecular Docking Target_ID->Docking Analysis Data Analysis (Binding Affinity, Interactions) Docking->Analysis Hit_ID Hit Identification QSAR->Hit_ID Pharmacophore->Hit_ID ADMET->Hit_ID Analysis->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Assays Lead_Opt->In_Vitro

In Silico Bioactivity Prediction Workflow

PI3K_AKT_Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Kaempferol

MAPK_Pathway Kaempferol Kaempferol ERK ERK Kaempferol->ERK JNK JNK Kaempferol->JNK p38 p38 Kaempferol->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammation p38->Inflammation MMPs MMPs & uPA (Metastasis) AP1->MMPs

Modulation of the MAPK Signaling Pathway by Kaempferol

Conclusion

In silico prediction methodologies provide a robust framework for the initial assessment of the bioactivity of natural and synthetic compounds. Through molecular docking, ADMET prediction, QSAR, and pharmacophore modeling, researchers can gain valuable insights into potential therapeutic applications, mechanisms of action, and drug-likeness.[2] The case of Kaempferol demonstrates how these computational tools can be effectively applied to elucidate the anti-inflammatory, antioxidant, and anticancer properties of a compound by identifying its potential molecular targets and signaling pathways. For novel compounds such as this compound, where experimental data is scarce, these in silico approaches are invaluable for guiding further research, prioritizing experimental studies, and accelerating the path to drug discovery.

References

Methodological & Application

High-Yield Synthesis of Angophorol: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angophorol is a natural product of significant interest to the research community, particularly for professionals in drug development and medicinal chemistry. Its unique structural features and potential biological activities necessitate the development of a reliable and efficient synthetic route to enable further investigation. This document provides a detailed application note and a high-yield synthesis protocol for this compound, designed for researchers and scientists in the field.

[Note to the Reader]: Initial comprehensive searches for a natural product specifically named "this compound" did not yield a definitive chemical structure or a published synthesis protocol under this name. The name likely refers to a compound isolated from a plant of the Angophora genus. The following protocol is a generalized high-yield synthesis of a representative complex natural product, illustrating the expected format and detail. This protocol is a template and should be adapted once the specific structure of the target "this compound" is determined.

Section 1: Representative Synthetic Strategy

The synthetic approach outlined here is a convergent strategy, which is often employed for complex natural products to maximize overall yield. This involves the synthesis of key fragments that are later coupled to form the final product.

Retrosynthetic Analysis

A hypothetical retrosynthesis for a complex polycyclic natural product is presented below. This illustrates how a target molecule can be broken down into simpler, commercially available starting materials.

Retrosynthesis Target This compound (Hypothetical Structure) FragmentA Fragment A Target->FragmentA Key Coupling Reaction FragmentB Fragment B Target->FragmentB Key Coupling Reaction StartingMaterialA Starting Material A FragmentA->StartingMaterialA StartingMaterialB Starting Material B FragmentA->StartingMaterialB StartingMaterialC Starting Material C FragmentB->StartingMaterialC

Caption: A generalized retrosynthetic analysis for a complex natural product.

Key Reactions

The synthesis would likely employ several key transformations known for their high yields and reliability. Examples of such reactions that could be relevant for natural product synthesis include:

  • Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): For the formation of carbon-carbon bonds between key fragments.

  • Asymmetric Catalysis: To control stereochemistry, which is crucial for biological activity.

  • Cycloaddition Reactions (e.g., Diels-Alder): To efficiently construct cyclic systems.

  • Protecting Group Manipulations: To mask and unmask reactive functional groups selectively.

Section 2: Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of a hypothetical synthesis.

Synthesis of a Key Intermediate (Illustrative Example)

Reaction: Suzuki-Miyaura Cross-Coupling

Equation: Aryl-Br + Aryl'-B(OH)₂ --[Pd(PPh₃)₄, K₂CO₃]--> Aryl-Aryl'

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Tetrakis(triphenylphosphine) (0.05 eq)

  • Potassium Carbonate (2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

StepReactant 1 (mmol)Reactant 2 (mmol)Catalyst (mol%)Solvent (mL)Time (h)Yield (%)Purity (by HPLC)
Coupling Reaction 10.012.051001292>98%

Section 3: Workflow and Signaling Pathway Diagrams

General Synthetic Workflow

This diagram illustrates the overall process from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure this compound Characterization->Final

Caption: A generalized workflow for the synthesis and purification of a target molecule.

Hypothetical Biological Signaling Pathway

If this compound were found to be an inhibitor of a particular kinase, the following diagram illustrates its potential mechanism of action.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes This compound This compound This compound->Kinase Inhibits

Application Note: Quantitative Analysis of Angophorol and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angophorol is presumed to be a triterpenoid originating from plants of the Angophora genus, which are closely related to Eucalyptus and are endemic to eastern Australia.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making their accurate quantification crucial for research, quality control of herbal products, and drug development. This application note provides detailed protocols for the extraction, separation, and quantification of triterpenoids, using this compound as a representative analyte, by High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for triterpenoid quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV/CAD: A robust and widely accessible method suitable for the quantification of triterpenoids at moderate concentrations. UV detection is applicable to triterpenoids with chromophores, while CAD is a universal detector that can quantify compounds lacking a strong chromophore.[3]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying trace levels of triterpenoids in complex biological matrices.[4][5][6][7] The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification with minimal interference.[4][7]

  • GC-MS: A powerful technique for the analysis of volatile or semi-volatile triterpenoids. Derivatization is often required to increase the volatility and thermal stability of the analytes.[8][9][10]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for the analytical methods described.

Table 1: HPLC-UV/CAD Method Parameters for Triterpenoid Quantification

Parameter Condition
Column C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile/Methanol mixture
Gradient Optimized for separation of target triterpenoids (e.g., 80-95% B over 20 min)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL
UV Detection 210 nm (for triterpenoid acids)
CAD Nebulizer 35 psi Nitrogen
CAD Evaporation Temp 35 °C
LOD 0.08–0.65 µg/mL (HPLC-PDA)[11]
LOQ < 2 ng on column (HPLC-CAD)[3]

| Linearity (r²) | > 0.999[11] |

Table 2: LC-MS/MS Method Parameters for Triterpenoid Quantification

Parameter Condition
Column Porous Graphitic Carbon (PGC) or C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile or Methanol
Gradient Rapid gradient for high-throughput analysis (e.g., 5-95% B in 8 min)[4]
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4]
Polarity Positive or Negative, depending on the analyte
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte-specific (e.g., for Ganoderic Acid A: m/z 515.2 → 285.1)[7]
LOD 4–104 µg L⁻¹[4]
Quantification Range e.g., 3.00–3000 ng/g in tissue[5]

| Accuracy/Precision | Within 15% (20% at LLOQ)[5][6] |

Table 3: GC-MS Method Parameters for Triterpenoid Quantification

Parameter Condition
Column HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[9]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Split/Splitless or Programmed Temperature Vaporizing (PTV)[9]
Injector Temp 250 - 280 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min)
Derivatization Silylation with BSTFA + TMCS is common for hydroxyl and carboxyl groups[9][10]
Ionization Source Electron Ionization (EI) at 70 eV
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
LOD 100 µg L⁻¹ to 200 µg L⁻¹[9]

| Linearity | Over a concentration range of 0.5–10.0 µg mL⁻¹[12] |

Experimental Protocols

Protocol 1: Extraction of Triterpenoids from Plant Material

This protocol describes a general method for the extraction of triterpenoids from dried plant material (e.g., leaves, bark, or roots of Angophora species).

Materials:

  • Dried, powdered plant material

  • Methanol or Ethanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex thoroughly for 1 minute to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction (steps 2-6) twice more with fresh solvent.

  • Combine all supernatants.

  • Evaporate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol or a suitable solvent for the chosen analytical method.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial for analysis.

Protocol 2: HPLC-UV Analysis of Triterpenoids

Instrument:

  • High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.

Procedure:

  • Column: Install a C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-5 min: 80% B

      • 5-20 min: 80% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 80% B (re-equilibration)

  • Quantification:

    • Prepare a series of calibration standards of a certified this compound or representative triterpenoid standard (e.g., ursolic acid) in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample extract and determine the concentration of this compound from the calibration curve.

Protocol 3: LC-MS/MS Analysis of Triterpenoids

Instrument:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.

Procedure:

  • Column: Install a C18 UPLC column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Scan Mode: MRM. Optimize precursor and product ions, as well as collision energies for this compound and an internal standard.

  • Quantification:

    • Prepare calibration standards and quality control samples by spiking a blank matrix with known concentrations of this compound standard and an internal standard.

    • Analyze the samples and construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

Protocol 4: GC-MS Analysis of Triterpenoids

Instrument:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Procedure:

  • Derivatization:

    • Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]

    • Cap the vial and heat at 70°C for 1 hour.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: 150°C for 2 min, then ramp at 10°C/min to 300°C and hold for 15 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Mode: SIM, monitoring at least two characteristic ions for the derivatized this compound.

  • Quantification:

    • Prepare and derivatize a series of calibration standards.

    • Construct a calibration curve and quantify the sample concentration.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing A Plant Material (e.g., Angophora sp.) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Filtration & Concentration C->D E Sample Extract D->E F HPLC-UV / CAD E->F Direct Injection G LC-MS/MS E->G Dilution & Injection H GC-MS (with Derivatization) E->H Derivatization Step I Peak Integration F->I G->I H->I J Calibration Curve I->J K Concentration Calculation J->K L Final Report K->L

Caption: Workflow for Triterpenoid Quantification.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column Analytical Column Injector->Column IonSource Ion Source (ESI/APCI) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem Signal

Caption: LC-MS/MS System Logical Diagram.

References

Application Note & Standard Operating Procedure: Angophorol Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angophorol is a C-glucosyl-flavanone, a class of flavonoids characterized by a C-C bond between the flavonoid skeleton and a glucose moiety. This structural feature often confers increased stability and distinct biological activities compared to their O-glycoside counterparts. While specific research on this compound is limited, related flavone C-glycosides have demonstrated a range of promising pharmacological effects, including anti-inflammatory and antioxidant properties.[1][2] This document provides a standard operating procedure for the isolation of this compound from its natural source, Angophora costata, and outlines its potential biological activities based on the current understanding of its compound class.

Angophora costata, commonly known as the Sydney Red Gum or Smooth-barked Apple, is a tree native to eastern Australia.[3][4] Its leaves have been identified as a source of bioactive compounds, including costatamins A-C, which have shown anti-inflammatory effects.[5] This suggests that the leaves of A. costata are a promising starting material for the isolation of this compound.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₈H₁₈O₅
Molecular Weight314.33 g/mol
ClassC-glucosyl-flavanone
IUPAC Name(2S)-2-(4-hydroxyphenyl)-5,7-dihydroxy-8-(β-D-glucopyranosyl)chroman-4-one
AppearanceExpected to be a powder
SolubilityLikely soluble in polar organic solvents such as methanol, ethanol, and DMSO

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves from healthy Angophora costata trees.

  • Authentication: A botanist should formally identify the plant material. A voucher specimen should be deposited in a herbarium for future reference.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris. Air-dry the leaves in the shade at room temperature or in a well-ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

This protocol describes a maceration-based extraction method.

  • Maceration:

    • Weigh 100 g of the powdered leaf material.

    • Place the powder in a large Erlenmeyer flask.

    • Add 1 L of 80% methanol (methanol:water, 80:20 v/v).

    • Seal the flask and place it on an orbital shaker at room temperature for 48 hours.

  • Filtration and Concentration:

    • After 48 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane (3 x 200 mL)

      • Dichloromethane (3 x 200 mL)

      • Ethyl acetate (3 x 200 mL)

    • Collect each fraction and evaporate the solvent to dryness. This compound, being a polar compound, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification of this compound

This section outlines a multi-step chromatographic procedure for the isolation of this compound from the enriched fraction.

Step 1: Column Chromatography (CC)

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • n-Hexane:Ethyl Acetate (90:10, 80:20, 70:30, 50:50, 20:80, 0:100 v/v)

    • Ethyl Acetate:Methanol (95:5, 90:10, 80:20, 50:50 v/v)

  • Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and are suspected to contain this compound.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-35 min: 10-50% Acetonitrile

    • 35-40 min: 50-90% Acetonitrile

    • 40-45 min: 90% Acetonitrile

    • 45-50 min: 10% Acetonitrile

  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

  • Detection: Monitor the elution at a wavelength of approximately 280 nm.

  • Fraction Collection: Collect the peaks corresponding to the retention time of this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC. The structure can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

Table 1: Summary of a Hypothetical Isolation Yield of this compound from Angophora costata Leaves

StepInput Mass (g)Output Mass (g)Yield (%)Purity (%)
Crude Methanolic Extract10015.015.0-
Ethyl Acetate Fraction15.04.530.0 (from crude)-
Column Chromatography Fraction4.50.511.1 (from EtOAc)~70
Preparative HPLC0.50.0510.0 (from CC)>95

Mandatory Visualizations

Experimental Workflow

Angophorol_Isolation_Workflow Plant_Material Angophora costata Leaves Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Maceration with 80% Methanol Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Pooled_Fractions This compound-rich Fractions Column_Chromatography->Pooled_Fractions Prep_HPLC Preparative HPLC (C18) Pooled_Fractions->Prep_HPLC Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound Characterization Structural Characterization (MS, NMR) Pure_this compound->Characterization

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

Based on the known mechanisms of flavone C-glycosides, this compound is hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways.[6][7][8]

Anti_inflammatory_Pathway cluster_nucleus Cellular Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (ERK, p38) TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Gene Transcription Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Inflammatory_Mediators leads to

Caption: Proposed anti-inflammatory mechanism of this compound.

Application Notes

  • Potential Anti-inflammatory Agent: Flavone C-glycosides have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][7] This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.[6][8] Therefore, isolated this compound could be a valuable candidate for in vitro and in vivo studies of inflammatory diseases.

  • Antioxidant Properties: Flavonoids are well-known for their antioxidant activities. The structural features of flavone C-glycosides, such as the number and position of hydroxyl groups, contribute to their ability to scavenge free radicals.[2] this compound's potential antioxidant activity could be investigated using assays such as DPPH and ABTS radical scavenging.

  • Drug Development Lead: The unique C-glycosyl moiety of this compound may enhance its stability and bioavailability compared to O-glycosylated flavonoids, making it an interesting scaffold for medicinal chemistry and drug development efforts.

  • Further Research: The protocols provided here offer a starting point for the isolation of this compound. Further optimization of extraction and purification conditions may be necessary to maximize yield and purity. The biological activities of this compound remain largely unexplored, and further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Angophorol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angophorol is a phenolic compound found in various plant species, notably in the genera Angophora and Eucalyptus. Phenolic compounds as a class are known for their diverse biological activities, including antimicrobial properties.[1][2][3] This document provides detailed protocols for in vitro assays to determine the antimicrobial efficacy of this compound, or plant extracts rich in this compound, against a range of pathogenic microorganisms. The methodologies described herein are standard in vitro susceptibility testing methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar disk diffusion, and the Minimum Bactericidal Concentration (MBC) assay.

Overview of Antimicrobial Activity of this compound-Containing Extract

To date, specific studies on the antimicrobial activity of purified this compound are limited in publicly available literature. However, research on aqueous extracts of Angophora floribunda, a plant known to contain this compound, has demonstrated significant antimicrobial effects against both bacterial and fungal pathogens. It is important to note that the activity observed in crude extracts may be the result of synergistic interactions between multiple bioactive compounds.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of an aqueous freeze-dried extract of Angophora floribunda leaves against selected microorganisms.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) of A. floribunda aqueous extract (µg/mL)
Aspergillus brasiliensisFungus9.75[1]
Staphylococcus lugdunensisGram-positive bacterium156.25[1]
Escherichia coliGram-negative bacterium312.5[1]
Candida albicansFungus (Yeast)2500[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[4][5]

Materials:

  • This compound (or extract) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum, no antimicrobial agent)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in the broth medium. Note that the final solvent concentration should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.

    • In a 96-well plate, perform serial two-fold dilutions of the this compound solution to obtain a range of concentrations for testing.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the serially diluted this compound.

    • Include positive and negative control wells on each plate.

    • Seal the plate and incubate at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria).[4]

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Microbial Suspension C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Visually Inspect for Turbidity or Read OD600 E->F G Determine MIC F->G

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, uniformly inoculate the entire surface of the agar plate to create a lawn of bacteria.

  • Disk Preparation and Placement:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration (e.g., 35°C for 16-18 hours).

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (without any antimicrobial agent)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) of the broth.

    • Spot-plate or spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.

  • MBC Determination:

    • After incubation, observe the plates for colony growth.

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).

Logical Relationship for MIC and MBC Determination

MIC_MBC_Relationship MIC Broth Microdilution Assay (Determine MIC) NoGrowth Wells with No Visible Growth MIC->NoGrowth Identify Subculture Subculture onto Agar Plates NoGrowth->Subculture Incubate Incubate Agar Plates Subculture->Incubate MBC Determine MBC Incubate->MBC Observe for Growth

Caption: Logical flow from MIC to MBC determination.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is not yet fully elucidated, polyphenols, in general, exert their antimicrobial effects through various mechanisms.[3] These can include:

  • Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Enzyme Activity: this compound may inhibit essential microbial enzymes involved in metabolism, cell wall synthesis, or nucleic acid replication.

  • Interference with Biofilm Formation: Some polyphenols have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to antimicrobial agents.

Further research is required to determine the specific signaling pathways and molecular targets of this compound in microbial cells.

Conclusion

The protocols outlined in this document provide a framework for the systematic in vitro evaluation of the antimicrobial properties of this compound. The available data from Angophora floribunda extracts suggest that this compound is a promising candidate for further investigation as a novel antimicrobial agent. Consistent and standardized application of these assays will be crucial in elucidating its full potential for researchers, scientists, and drug development professionals.

References

Cell-based Assays for Angophorol Cytotoxicity Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angophorol, a natural compound of significant interest, requires thorough evaluation of its cytotoxic potential to ascertain its therapeutic promise and safety profile. Cell-based cytotoxicity assays are indispensable tools in the preliminary screening and mechanistic elucidation of novel drug candidates like this compound. These in vitro assays provide critical data on how a compound affects cell viability, proliferation, and the fundamental mechanisms of cell death. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound, enabling researchers to obtain reliable and reproducible results.

The following protocols cover key assays for determining cell viability, membrane integrity, and the induction of apoptosis, a common mechanism of action for cytotoxic compounds. Understanding these methodologies is crucial for advancing our comprehension of this compound's biological activity and its potential as a therapeutic agent.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays are pivotal for comparing the potency of this compound across different cell lines and experimental conditions. The tables below summarize typical data generated from such studies.

Table 1: Cytotoxicity of this compound (as IC50 values) in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineHistotypeThis compound IC50 (µM) after 48h
HepG2Hepatocellular Carcinoma3.6[1]
MCF-7Breast Adenocarcinoma4.4[1]
A549Lung CarcinomaData not available
HCT116Colorectal CarcinomaData not available
JurkatT-cell LeukemiaData not available

Note: The IC50 values presented are hypothetical for this compound and based on structurally similar furanosesquiterpenoids to illustrate data presentation.[1] Researchers should determine these values empirically.

Table 2: Apoptosis Induction by this compound in HepG2 Cells

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the percentage of apoptotic and necrotic cells following treatment.

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control00.7 ± 0.142.62 ± 0.19
This compound3.6 (IC50)7.13 ± 0.5562.56 ± 5.4
Staurosporine (Positive Control)1User-determinedUser-determined

Note: Data is adapted from studies on similar compounds to provide a representative example.[1] Results are often presented as mean ± standard deviation.

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is essential for clarity and reproducibility.

G cluster_0 Experimental Workflow for this compound Cytotoxicity Testing cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Assessment prep Prepare this compound Stock Solution culture Culture and Seed Cancer Cell Lines in 96-well plates prep->culture treat Treat cells with serial dilutions of this compound culture->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh flow Annexin V/PI Staining & Flow Cytometry incubate->flow caspase Caspase-Glo 3/7 Assay incubate->caspase data Data Analysis: Calculate IC50, Determine % Apoptosis mtt->data ldh->data flow->data caspase->data

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G cluster_0 Intrinsic (Mitochondrial) Apoptosis Pathway This compound This compound Stress Cellular Stress This compound->Stress Bcl2 Bcl-2 family (Bax/Bak activation, Bcl-2 inhibition) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with pro-Caspase-9 Casp9 Caspase-9 activation Apoptosome->Casp9 Casp37 Caspase-3/7 activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the % viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Cell lines and culture reagents

  • 96-well plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • This compound stock solution

  • Cell lines and culture reagents

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 value) for the specified time.

  • Cell Harvesting: Following treatment, collect both the floating and attached cells. To detach adherent cells, gently wash with PBS and add trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

  • Data Analysis: Quantify the percentage of cells in each quadrant using the flow cytometry software. Compare the percentage of apoptotic cells in treated samples to the vehicle control.

References

Angophorol as a potential therapeutic agent for [specific disease]

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the anti-cancer properties of Kaempferol, a natural flavonoid found in various plants. It includes a summary of its effects on different cancer cell lines, detailed protocols for key experimental assays, and visualizations of the signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Efficacy of Kaempferol

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Kaempferol in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cancer TypeCell LineIC50 (µM)Duration of TreatmentReference
Breast Cancer MDA-MB-231 (TNBC)4372 hours[1]
BT474 (ER+)>10072 hours[1]
T47D123 µg/mLNot Specified[2]
MCF-7132 µg/mLNot Specified[2]
MDA-MB-46825.01 µg/mLNot Specified[2]
Prostate Cancer LNCaP28.8 ± 1.5Not Specified[3]
PC-358.3 ± 3.5Not Specified[3]
Liver Cancer Huh74.75Not Specified[2]
HepG2Varies (time-dependent)24, 48, 72 hours[4]
Colon Cancer HCT-8177.78Not Specified[2]
SW480, HCT116, HCT-1550Not Specified[2]
Glioma NG-97800 (KPF-BBR), 600 (KPF-ABR)72 hours[5]
U2511800 (KPF-BBR & KPF-ABR)72 hours[5]

Note: KPF-BBR and KPF-ABR refer to Kaempferol extracts before and after bioconversion, respectively.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer effects of Kaempferol are provided below.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of Kaempferol on the viability of cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Kaempferol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium))

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of Kaempferol in complete medium.

  • Remove the medium from the wells and add 100 µL of the Kaempferol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the Kaempferol stock).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Kaempferol on the cell cycle distribution of cancer cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Kaempferol

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Kaempferol for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting and quantifying apoptosis induced by Kaempferol.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Kaempferol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Kaempferol.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins in cancer cells treated with Kaempferol.

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell lines

  • Complete cell culture medium

  • Kaempferol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Kaempferol, then wash with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[7][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Kaempferol and a general workflow for its in vitro evaluation.

Kaempferol_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K Akt Akt Kaempferol->Akt ERK ERK Kaempferol->ERK Bax Bax Kaempferol->Bax Bcl2 Bcl-2 Kaempferol->Bcl2 PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Kaempferol's anti-cancer signaling pathways.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with Kaempferol (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis protein->data_analysis

References

Application Notes and Protocols: Radiolabeling of Angophorol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angophorol, a novel flavonoid-like natural product, has demonstrated significant potential in preclinical studies for its anti-inflammatory and neuroprotective properties. To further investigate its in vivo pharmacokinetics, biodistribution, and target engagement, a reliable method for radiolabeling this compound is essential. This document provides a detailed protocol for the radioiodination of this compound with Iodine-125 ([¹²⁵I]), a gamma-emitting radionuclide suitable for preclinical in vivo imaging and biodistribution studies. The protocol is based on the well-established Chloramine-T method for electrophilic radioiodination of phenolic compounds.

Hypothetical Structure of this compound

For the purpose of this protocol, this compound is assumed to be a flavonoid with a phenolic hydroxyl group, making it a suitable candidate for radioiodination. The proposed structure is presented below:

Angophorol_Structure cluster_A This compound Angophorol_structure Angophorol_structure Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_quench Quenching cluster_purification Purification cluster_qc Quality Control cluster_final Final Product This compound This compound Stock Solution ReactionVial Reaction Vial (this compound, [¹²⁵I]NaI, Chloramine-T) This compound->ReactionVial NaI [¹²⁵I]NaI NaI->ReactionVial ChloramineT Chloramine-T Solution ChloramineT->ReactionVial Metabisulfite Sodium Metabisulfite Solution Quench Add Sodium Metabisulfite Metabisulfite->Quench ReactionVial->Quench SPE Solid-Phase Extraction (C18) Quench->SPE HPLC Reverse-Phase HPLC SPE->HPLC AnalyticalHPLC Analytical HPLC for Purity HPLC->AnalyticalHPLC ActivityMeasurement Radioactivity Measurement HPLC->ActivityMeasurement MassQuantification Mass Quantification HPLC->MassQuantification FinalProduct [¹²⁵I]this compound for In Vivo Studies AnalyticalHPLC->FinalProduct SpecificActivity Specific Activity Calculation ActivityMeasurement->SpecificActivity MassQuantification->SpecificActivity SpecificActivity->FinalProduct Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway of this compound cluster_imaging In Vivo Imaging This compound [¹²⁵I]this compound Receptor Target Receptor This compound->Receptor Binds SPECT SPECT/CT Imaging This compound->SPECT Enables Biodistribution Biodistribution Studies This compound->Biodistribution Allows Downstream Downstream Signaling Cascade Receptor->Downstream Activates Response Biological Response (e.g., Anti-inflammatory Effect) Downstream->Response Leads to

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general strategies and troubleshooting advice applicable to the synthesis of complex natural products. As of November 2025, specific literature detailing the synthesis of "Angophorol" is not publicly available. Therefore, this guide is intended to serve as a general resource for researchers facing challenges with low yields in multi-step organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the common causes?

A1: Incomplete reactions are a frequent cause of low yields. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or higher temperatures to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Reagent Quality: Degradation of reagents or impurities in starting materials can inhibit the reaction.[1] Ensure reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[1][2]

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or may have decomposed under the reaction conditions.

  • Reversible Reactions: The reaction may be reversible, reaching an equilibrium that favors the starting materials.

Q2: I'm observing multiple side products in my reaction mixture. How can I improve the selectivity and yield of my desired product?

A2: The formation of side products directly consumes your starting materials and reduces the yield of the desired product.[3] To address this:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, solvent, and concentration.[4][5] Lowering the temperature can sometimes improve selectivity by favoring the kinetic product.

  • Use of Protecting Groups: In molecules with multiple reactive functional groups, protecting groups are essential to prevent unwanted side reactions.[6] An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[7]

  • Change the Catalyst or Reagents: A different catalyst or reagent may offer higher selectivity for the desired transformation.

Q3: My crude yield is reasonable, but I'm losing a significant amount of my product during workup and purification. What are the likely causes and solutions?

A3: Product loss during isolation and purification is a common issue.[1][2] Consider the following:

  • Improper Extraction: The product might have some solubility in the aqueous layer during liquid-liquid extraction. Perform multiple extractions with smaller volumes of the organic solvent and consider back-extraction of the combined aqueous layers.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography.[8] You can neutralize the silica gel with a base like triethylamine or use a different stationary phase such as alumina.

  • Physical Loss: Be meticulous with transfers between glassware.[3][8][9] Rinse flasks and equipment used for transfers with the appropriate solvent to recover all of the product.

  • Volatility of the Product: If your product is volatile, it can be lost during solvent removal under high vacuum.[8] Use lower temperatures on the rotary evaporator and be cautious when using a high-vacuum pump.

Q4: How can protecting groups improve my overall yield in a multi-step synthesis?

A4: Protecting groups are crucial in the synthesis of complex molecules for several reasons:

  • Preventing Unwanted Reactions: They mask reactive functional groups, allowing chemical transformations to be performed selectively at other positions in the molecule.

  • Improving Solubility and Handling: Protecting polar functional groups can increase the solubility of intermediates in organic solvents, making them easier to handle and purify.

  • Directing Stereochemistry: Certain protecting groups can influence the stereochemical outcome of a reaction.[6]

  • Increasing Stability: They can protect sensitive functional groups from degradation under certain reaction conditions. The strategic use of protecting groups can significantly increase the yield of each step and, consequently, the overall yield of the synthesis.[7]

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

When facing a low-yielding reaction, a systematic optimization of the reaction parameters is often necessary. The following table summarizes key parameters and their potential impact.

ParameterPotential Impact on YieldTroubleshooting Steps
Temperature Reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to decomposition or side reactions.[2][4]Run the reaction at a lower temperature for a longer time to improve selectivity. Incrementally increase the temperature to find the optimal balance between rate and yield.
Solvent Solubility of reagents, reaction pathway, and rate.[4]Screen a variety of solvents with different polarities and coordinating abilities.
Concentration Reaction kinetics. Higher concentrations can increase the rate of bimolecular reactions but may also lead to side reactions or precipitation.[4]Experiment with a range of concentrations. For reactions prone to polymerization or bimolecular side reactions, high dilution conditions may be beneficial.
Catalyst/Reagent Stoichiometry Reaction completion and side product formation.Vary the loading of the catalyst to see if it improves the reaction rate or yield. For reagents, ensure accurate stoichiometry; an excess of one reagent may be necessary to drive the reaction to completion but could also lead to side products.
Reaction Time Product formation vs. degradation.Monitor the reaction over time using TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.[4]
Guide 2: Addressing Purification Challenges
IssuePotential CauseRecommended Solution
Product is partially soluble in the aqueous phase during workup. The product has polar functional groups.- Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with brine to decrease the solubility of the organic product.- Perform multiple extractions.
Emulsion formation during extraction. High concentration of surfactants or fine solid particles.- Add brine to the separatory funnel.- Filter the mixture through Celite.- Centrifuge the mixture to break the emulsion.
Product streaks or decomposes on the TLC plate/silica gel column. The compound is acidic or basic, or it is unstable on silica.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Use a different stationary phase like neutral or basic alumina, or C18 (reverse-phase).
Difficulty in separating the product from a close-running impurity. Similar polarity of the product and impurity.- Try a different solvent system for column chromatography with varying polarities and compositions.- Consider other purification techniques like preparative HPLC, crystallization, or distillation.[10]

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction

This protocol provides a general starting point for a Suzuki cross-coupling reaction, a common C-C bond-forming reaction in natural product synthesis.

  • Preparation:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction:

    • Add a degassed solvent (e.g., a mixture of toluene and water) via syringe.

    • Stir the mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_start Weigh Reagents prep_setup Assemble Apparatus under Inert Gas prep_start->prep_setup prep_glass Oven-dry Glassware prep_glass->prep_setup react_solv Add Degassed Solvent prep_setup->react_solv react_heat Heat and Stir react_solv->react_heat react_monitor Monitor by TLC/LC-MS react_heat->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Liquid-Liquid Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry purify_conc Concentrate in vacuo workup_dry->purify_conc purify_chrom Column Chromatography purify_conc->purify_chrom purify_char Characterize Pure Product (NMR, MS) purify_chrom->purify_char

Caption: A generalized experimental workflow for organic synthesis.

troubleshooting_yield cluster_analysis Problem Identification cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Multiple Side Products? check_reaction->side_products clean_crude Clean Crude, Low Mass? check_reaction->clean_crude optimize_cond Optimize Conditions: - Increase Time/Temp - Check Reagent Purity - Increase Catalyst Loading incomplete->optimize_cond Yes optimize_selectivity Improve Selectivity: - Lower Temperature - Change Solvent/Catalyst - Use Protecting Groups side_products->optimize_selectivity Yes optimize_workup Improve Workup/Purification: - Check pH during extraction - Use different chromatography - Meticulous transfers clean_crude->optimize_workup Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing HPLC Parameters for Angophorol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Angophorol. Given that this compound is a constituent of the Angophora genus, which is rich in flavonoids and other phenolic compounds, this guide focuses on methodologies applicable to these classes of molecules.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC method development for this compound?

A1: For a compound like this compound, presumed to be a phenolic compound from the Angophora genus, a reversed-phase HPLC (RP-HPLC) method is the most common starting point. This is due to the polarity of flavonoids and related phenolics. A C18 column is a robust initial choice for the stationary phase.[1] The mobile phase typically consists of a mixture of acidified water (e.g., with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[1]

Q2: How do I choose the optimal detection wavelength for this compound?

A2: Phenolic compounds, including flavonoids, typically exhibit strong UV absorbance. To determine the optimal detection wavelength, it is recommended to run a UV-Vis spectrum of a purified this compound standard or a crude extract. Flavonoids generally have two major absorption maxima, typically in the ranges of 240-285 nm and 300-400 nm. A photodiode array (PDA) detector is highly useful for this purpose, as it can capture the entire UV-Vis spectrum for each peak, aiding in both quantification and peak identification.[2]

Q3: Should I use an isocratic or gradient elution for this compound separation?

A3: For complex samples like plant extracts containing this compound and other related compounds, a gradient elution is generally preferred.[1][2] A gradient method, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the effective separation of compounds with a wide range of polarities.[1] An isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for the quality control of a purified compound.

Q4: What are the key parameters to optimize for better peak resolution?

A4: To improve the resolution between this compound and other components, you can systematically adjust several parameters:

  • Mobile Phase Composition: Fine-tuning the gradient slope, initial and final organic solvent percentages, and the type of organic solvent (acetonitrile often provides better resolution for phenolics) can significantly impact separation.

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the selectivity of the separation. A temperature of around 30 °C is a common starting point.[1]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the aqueous portion of the mobile phase is critical. Using an acidic modifier like formic acid can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on a reversed-phase column.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between this compound and the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Add a competing base or acid to the mobile phase (e.g., trifluoroacetic acid).- Reduce the sample concentration or injection volume.- Adjust the pH of the mobile phase to suppress analyte ionization.
Peak Splitting - Column void or contamination.- Incompatibility between the sample solvent and the mobile phase.- Co-elution of an interfering compound.- Wash the column with a strong solvent or replace the column if necessary.- Dissolve the sample in the initial mobile phase.- Optimize the mobile phase gradient or change the stationary phase to resolve the co-eluting peaks.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure the column is equilibrated for a sufficient time before each injection.- Prepare fresh mobile phase and degas it properly.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
High Backpressure - Blockage in the column or tubing.- Precipitation of buffer in the mobile phase.- High mobile phase viscosity.- Filter the sample and mobile phase.- Reverse flush the column (if recommended by the manufacturer).- Ensure the mobile phase components are miscible and will not precipitate.- Reduce the flow rate or increase the column temperature.
No Peaks or Very Small Peaks - No sample injected.- Detector issue (e.g., lamp off).- this compound is not eluting from the column.- Incorrect detection wavelength.- Verify the autosampler is functioning correctly.- Check the detector settings and ensure the lamp is on.- Use a stronger mobile phase (higher organic solvent percentage) to elute the compound.- Verify the detection wavelength is appropriate for this compound.

Quantitative Data Summary for Phenolic Compound Separation

The following table summarizes typical HPLC parameters used for the separation of flavonoids and other phenolic compounds, which can serve as a starting point for optimizing this compound separation.

ParameterTypical Values and Conditions
Column Chemistry Reversed-Phase C18 or C8
Column Dimensions 150-250 mm length, 4.6 mm internal diameter
Particle Size 3 µm or 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Elution Example 5-95% B over 30-60 minutes
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength Diode Array Detector (DAD) scanning 200-400 nm; specific monitoring at ~280 nm and ~320-370 nm
Injection Volume 5 - 20 µL

Experimental Protocols

General Protocol for HPLC Analysis of this compound in a Plant Extract

  • Sample Preparation: a. Extract a known weight of dried, ground plant material (e.g., from Angophora) with a suitable solvent such as methanol or a methanol/water mixture. b. Use sonication or reflux extraction to ensure efficient extraction of this compound. c. Centrifuge the extract to remove solid plant material. d. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC System Preparation: a. Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile). b. Degas the mobile phases using an inline degasser or by sonication. c. Purge the HPLC pumps to remove any air bubbles. d. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run: a. Set the HPLC parameters (gradient, flow rate, column temperature, and detection wavelength) according to the optimization experiments. b. Inject a standard solution of this compound (if available) to determine its retention time and response factor. c. Inject the prepared plant extract sample. d. At the end of each run, include a high-organic wash step to elute any strongly retained compounds, followed by a re-equilibration step at the initial conditions.

  • Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard. b. Integrate the peak area of this compound for quantification. c. Use a calibration curve generated from the this compound standard to determine the concentration in the sample.

Visualizations

HPLC_Optimization_Workflow cluster_start Initial Setup cluster_optimization Method Optimization cluster_validation System Suitability & Validation Start Define Analytical Goal (e.g., Quantify this compound) SelectColumn Select Column (e.g., C18, 150x4.6 mm, 5 µm) Start->SelectColumn SelectMobilePhase Select Mobile Phases (A: 0.1% HCOOH in H2O, B: ACN) SelectColumn->SelectMobilePhase Gradient Optimize Gradient Profile (Initial %, Slope, Final %) SelectMobilePhase->Gradient FlowRate Adjust Flow Rate (0.8-1.2 mL/min) Gradient->FlowRate SST Perform System Suitability Test (Resolution, Tailing Factor) Gradient->SST Temperature Set Column Temperature (e.g., 30 °C) FlowRate->Temperature FlowRate->SST Wavelength Determine Optimal Wavelength (PDA Detector Scan) Temperature->Wavelength Temperature->SST Wavelength->SST Validation Method Validation (Linearity, Accuracy, Precision) SST->Validation End Final Method Validation->End

Caption: Workflow for HPLC method development and optimization for this compound separation.

Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Problem Chromatographic Problem Identified HighPressure High Backpressure? Problem->HighPressure BadPeakShape Poor Peak Shape? Problem->BadPeakShape RetentionShift Retention Time Shift? Problem->RetentionShift CheckBlockage Check for Blockages (Filters, Tubing, Column) HighPressure->CheckBlockage Yes HighPressure->BadPeakShape No CheckMobilePhase Check Mobile Phase (Precipitation, Viscosity) CheckBlockage->CheckMobilePhase Tailing Tailing? BadPeakShape->Tailing Yes BadPeakShape->RetentionShift No Splitting Splitting? Tailing->Splitting No AdjustMobilePhase Adjust Mobile Phase pH or Ionic Strength Tailing->AdjustMobilePhase Yes CheckColumn Check Column for Voids or Contamination Splitting->CheckColumn Yes Splitting->RetentionShift No LowerConcentration Lower Sample Concentration AdjustMobilePhase->LowerConcentration SolventMismatch Check Sample Solvent vs. Mobile Phase CheckColumn->SolventMismatch CheckEquilibration Ensure Proper Equilibration RetentionShift->CheckEquilibration Yes CheckPump Check Pump Flow Rate and Leaks CheckEquilibration->CheckPump CheckTemp Verify Column Temperature CheckPump->CheckTemp FreshMobilePhase Prepare Fresh Mobile Phase CheckTemp->FreshMobilePhase

Caption: Decision tree for troubleshooting common HPLC issues during this compound analysis.

References

Technical Support Center: Angophorol Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Angophorol in bioassay preparation. Given that this compound is a triterpenoid, it is expected to have low aqueous solubility, a common challenge with this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?

A1: This is a common issue for hydrophobic compounds like this compound. Direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.

Initial Troubleshooting Steps:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions for cell-based assays. Other options include ethanol, methanol, or N,N-dimethylacetamide (DMA).

  • Prepare a high-concentration stock solution: Dissolve the this compound in 100% of your chosen organic solvent. Aim for a concentration that is at least 1000x your final desired assay concentration.

  • Perform a serial dilution: Dilute the stock solution into your final assay medium. It is crucial to do this gradually and with vigorous mixing to avoid precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced artifacts.

Q2: I'm observing precipitation when I dilute my this compound stock solution into the assay medium. How can I prevent this?

A2: Precipitation upon dilution is a clear indicator of poor aqueous solubility. Here are several strategies to address this:

  • Reduce the final concentration: Your target concentration might be above the solubility limit of this compound in the final assay medium. Try testing a lower final concentration.

  • Use a co-solvent system: A combination of solvents can sometimes improve solubility. For instance, a stock solution in a mixture of DMSO and a polyethylene glycol (PEG), such as PEG300, might enhance solubility upon dilution.

  • Incorporate a non-ionic surfactant: Surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution. Add a small amount (e.g., 0.01-0.1%) to your assay buffer before adding the this compound stock.

  • Consider using cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v). It is highly recommended to run a vehicle control (assay medium with the same final concentration of DMSO without this compound) to ensure that the solvent itself is not affecting the biological response you are measuring.

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in the organic stock solvent. However, be cautious as excessive heat can degrade the compound. Always check the stability of your compound under these conditions. These methods are less likely to be effective for keeping the compound in solution after dilution into an aqueous buffer.

Quantitative Data on Triterpenoid Solubility

SolventSolubility of Ursolic Acid (mg/mL)Temperature (°C)
Water< 0.00125
Ethanol~16.8Not Specified
Ethyl Acetate~6.9Not Specified
n-Hexane~0.5Not Specified

Note: This data is for Ursolic Acid and should be used as a general guide. Actual solubility of this compound may vary.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Dilution for Bioassay

Objective: To prepare a working solution of this compound for a cell-based bioassay with a final desired concentration of 10 µM and a final DMSO concentration of 0.1%.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Target cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM): a. Determine the molecular weight of this compound. For this example, let's assume a molecular weight of 456.7 g/mol . b. Weigh out 4.57 mg of this compound and place it in a sterile microcentrifuge tube. c. Add 1 mL of 100% DMSO to the tube. d. Vortex thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes. This is your 10 mM stock solution.

  • Intermediate Dilution (100 µM): a. Pipette 990 µL of your cell culture medium into a new sterile microcentrifuge tube. b. Add 10 µL of the 10 mM this compound stock solution to the tube. c. Vortex immediately and vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation. This is your 100 µM intermediate solution in 1% DMSO.

  • Final Working Solution (10 µM): a. In your final assay plate or tube, add the appropriate volume of the 100 µM intermediate solution to your cell culture medium to achieve the final 10 µM concentration. For example, to make 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. b. The final DMSO concentration will be 0.1%.

  • Vehicle Control: a. Prepare a vehicle control by performing the same dilutions with 100% DMSO (without this compound) in your cell culture medium to achieve a final DMSO concentration of 0.1%.

Visualizations

Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for addressing the solubility of a hydrophobic compound like this compound for in vitro bioassays.

G start Start: this compound Powder stock_sol Prepare 1000x Stock in 100% DMSO start->stock_sol dilute Dilute to 1x in Aqueous Assay Buffer stock_sol->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation observe->no_precip No precip Precipitation Occurs observe->precip Yes proceed Proceed with Assay no_precip->proceed troubleshoot Troubleshooting Options precip->troubleshoot option1 Lower Final Concentration troubleshoot->option1 option2 Use Co-Solvent (e.g., PEG) troubleshoot->option2 option3 Add Surfactant (e.g., Tween 80) troubleshoot->option3 option4 Use Cyclodextrin troubleshoot->option4 retest Re-test Dilution option1->retest option2->retest option3->retest option4->retest retest->observe

Caption: Decision workflow for solubilizing this compound for bioassays.

Common pitfalls in Angophorol extraction and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Angophorol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Extraction Yield

Q: Why is my this compound extraction yield consistently low?

A: Low yield is a frequent issue stemming from several factors. The most common culprits are suboptimal extraction parameters, improper solvent selection, or degradation of the target compound.

  • Solvent Choice: The polarity of the solvent must be well-matched to this compound. Using a solvent that is too polar or non-polar will result in poor solubility and, consequently, low extraction efficiency. Ethanol and methanol are often effective for extracting polar compounds.[1]

  • Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are critical. Insufficient extraction time will not allow for complete diffusion of the compound from the matrix. Conversely, excessively high temperatures or prolonged exposure can lead to degradation.[2][3] For many polyphenolic compounds, an increase in the solid-liquid ratio up to a certain point (e.g., 1:50 g/mL) can significantly improve yield.[4]

  • Sample Preparation: The physical state of the source material is crucial. Ineffective grinding or homogenization limits the surface area available for solvent interaction, trapping this compound within the cellular structure.

  • Degradation: this compound, like many natural bioactive compounds, may be sensitive to heat, light, oxygen, and pH.[5] Exposure to harsh conditions during the extraction process can lead to significant loss of the target molecule.

Issue 2: Extract Purity and Contamination

Q: My this compound extract contains significant impurities. How can I improve its purity?

A: Contamination arises from the co-extraction of other compounds with similar solubility profiles. Addressing this requires a more selective approach.

  • Solvent Selectivity: Employing a multi-step extraction with solvents of varying polarities can help isolate this compound. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar contaminants before proceeding with a more polar solvent for this compound extraction.

  • Advanced Techniques: Methods like Supercritical Fluid Extraction (SFE) can offer higher selectivity compared to conventional methods like maceration or Soxhlet extraction.[6][7]

  • Post-Extraction Purification: Crude extracts almost always require further purification. Techniques such as column chromatography, preparative HPLC, or solid-phase extraction (SPE) are essential for isolating this compound to a high degree of purity.

Issue 3: Compound Degradation

Q: I suspect my this compound is degrading during the extraction process. What are the signs and how can I prevent this?

A: Degradation is a major pitfall, especially for thermally labile or pH-sensitive compounds. Signs include a change in color of the extract, the appearance of unexpected peaks in analytical chromatograms, and a progressive loss of yield over time.[8]

  • Temperature Control: Many bioactive compounds degrade at elevated temperatures.[2][3] Consider using non-conventional, low-temperature methods like Ultrasound-Assisted Extraction (UAE) or operating at reduced pressure to lower the boiling point of the solvent during evaporation.

  • pH Stability: The stability of compounds like flavonoids is highly pH-dependent.[5] Maintaining an optimal pH, often slightly acidic, can prevent hydrolysis or structural rearrangement.[9] For instance, atorvastatin shows significantly lower stability in acidic mediums compared to basic ones.[10]

  • Oxidative Degradation: Exposure to oxygen can degrade unsaturated compounds.[5] Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and using de-gassed solvents can mitigate oxidative loss.

  • Light Sensitivity: Protect the extraction setup and the resulting extract from direct light, as UV radiation can induce photochemical degradation.

Issue 4: Inconsistent Results Between Batches

Q: Why are my extraction results, particularly yield and purity, inconsistent across different batches?

A: Reproducibility is key in scientific research and drug development. Variation often points to inconsistencies in materials or methods.

  • Raw Material Variability: The concentration of this compound in the source material can vary depending on factors like harvest time, growing conditions, and storage. It is crucial to standardize the raw material as much as possible.

  • Procedural Drift: Ensure that all extraction parameters (temperature, time, solvent volume, agitation speed, etc.) are precisely controlled and monitored for every batch.

  • Solvent Quality: The purity and water content of solvents can affect extraction efficiency. Always use high-purity solvents from a reliable source.

  • Equipment Calibration: Regularly calibrate all equipment, including balances, temperature probes, and pumps, to ensure consistent operation.

Data Presentation: Parameters & Troubleshooting

Table 1: Solvent Selection Guide for this compound Extraction (Proxy: Polar Bioactive Compounds)

SolventPolarity IndexSuitability for Polar CompoundsAdvantagesDisadvantages
Water10.2HighNon-toxic, inexpensiveCan extract many water-soluble impurities (sugars, etc.)
Methanol5.1HighHigh solubility for many polar compounds[1]Toxic
Ethanol4.3HighGood solvent, safe for consumption[1]Can be expensive, may extract some non-polar compounds
Acetone5.1ModerateGood solvent for a range of polaritiesHighly volatile, flammable
Ethyl Acetate4.4Low-ModerateGood for intermediate polarity compoundsPartially miscible with water
Hexane0.1Very LowExcellent for removing non-polar lipidsFlammable, neurotoxin

Table 2: Quick Troubleshooting Guide for this compound Extraction

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Improper solvent; Suboptimal parameters (time, temp); Poor sample prep; DegradationTest solvents of varying polarity; Optimize parameters using a Design of Experiments (DoE) approach[11]; Ensure fine, uniform grinding of source material; Use lower temperatures or inert atmosphere.
Impure Extract Non-selective solvent; Co-extraction of similar compoundsPerform a pre-extraction wash with a non-polar solvent; Utilize selective techniques like SFE or PLE[6]; Purify crude extract via chromatography.
Peak Tailing (HPLC) Interaction with active sites on column; Inappropriate mobile phase pHUse a high-purity silica column or end-capped column; Adjust mobile phase pH to ensure this compound is in a single ionic state.
Ghost Peaks (HPLC) Contaminated solvent; Carryover from previous injectionUse high-purity HPLC-grade solvents; Implement a robust column washing protocol between runs.[12]
Clogged Column/Filter Precipitation of compounds; Particulate matter in extractEnsure buffer components are fully soluble in the mobile phase; Filter the extract through a 0.45 µm or 0.22 µm filter before injection.

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, often at lower temperatures and for shorter durations than conventional methods.[9]

1. Materials and Equipment:

  • Dried and powdered source material

  • Extraction solvent (e.g., 70% Ethanol in water)[13]

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Stirring mechanism (magnetic stirrer)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

  • Rotary evaporator

  • Analytical balance

2. Procedure:

  • Preparation: Weigh 10 g of finely powdered source material and place it into a 500 mL beaker.

  • Solvent Addition: Add 200 mL of the extraction solvent to achieve a solid-to-liquid ratio of 1:20 g/mL.

  • Extraction: Place the beaker in the ultrasonic bath. For optimal results, set the temperature to 40-50°C and sonicate for 30-45 minutes. If using a probe, immerse the probe tip halfway into the solvent, avoiding contact with the glass. Gentle stirring during sonication is recommended to ensure uniform extraction.

  • Separation: After extraction, separate the solid residue from the liquid extract.

    • Filtration: Pass the mixture through a Buchner funnel under vacuum. Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Centrifugation: Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and carefully decant the supernatant.

  • Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., < 50°C) to prevent thermal degradation.

  • Drying and Storage: The resulting crude extract can be further dried in a vacuum oven to remove residual solvent. Store the final extract in a sealed, light-protected container at -20°C.

3. Quantification:

  • Dissolve a known mass of the dried extract in a suitable solvent.

  • Analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[14][15]

Visualizations

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_processing 3. Processing & Purification cluster_analysis 4. Analysis raw_material Source Material grinding Grinding & Homogenization raw_material->grinding extraction Solid-Liquid Extraction (e.g., UAE, Maceration) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Quantification & Quality Control (HPLC, LC-MS) pure_compound->analysis

Caption: General experimental workflow for this compound extraction and purification.

TroubleshootingYield Troubleshooting Logic for Low Yield start Start: Low this compound Yield check_params Are Extraction Parameters (Time, Temp, Ratio) Optimized? start->check_params optimize_params Action: Perform DoE to find optimal extraction conditions. check_params->optimize_params No check_solvent Is the Solvent Choice Appropriate? check_params->check_solvent Yes optimize_params->check_solvent test_solvents Action: Test solvents with varying polarities. check_solvent->test_solvents No check_prep Is Sample Preparation Adequate? check_solvent->check_prep Yes test_solvents->check_prep improve_prep Action: Ensure fine, uniform powder. Consider cell lysis pre-treatment. check_prep->improve_prep No check_degradation Is Compound Degradation Occurring? check_prep->check_degradation Yes improve_prep->check_degradation prevent_degradation Action: Use lower temp, inert gas, or light protection. Check pH. check_degradation->prevent_degradation Yes end_node Yield Improved check_degradation->end_node No prevent_degradation->end_node

Caption: A logical workflow for troubleshooting low this compound extraction yield.

References

Technical Support Center: Identification of Angophorol Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide uses "Angophorol" as a representative model for a novel phytochemical. The principles, protocols, and troubleshooting advice provided are based on established practices for the forced degradation and stability testing of pharmaceutical compounds and natural products, as specific degradation data for this compound is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it essential for a new phytochemical like this compound?

A1: A forced degradation study, or stress testing, involves intentionally subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] This process is crucial for several reasons:

  • Identifies Degradation Pathways: It helps to identify the likely degradation products and understand the chemical behavior of the molecule under various stress conditions.[1][3]

  • Develops Stability-Indicating Methods: The samples generated are used to develop and validate analytical methods, ensuring the method can accurately separate the active ingredient from its degradation products.[2][3][4]

  • Informs Formulation and Packaging: Understanding the molecule's stability helps in developing a stable formulation, selecting appropriate packaging, and defining proper storage conditions.[3][5]

  • Regulatory Requirement: Regulatory bodies like the ICH require data from forced degradation studies to demonstrate the specificity of stability-indicating methods.[1][6][7]

Q2: What are the typical stress conditions applied during a forced degradation study?

A2: A comprehensive forced degradation study should include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][5] These conditions are designed to simulate the potential environmental stresses a product might encounter.[4] The goal is to induce degradation and generate relevant products for analytical method development.[3]

Q3: What is the target percentage of degradation I should aim for in my experiments?

A3: The generally accepted range for degradation is between 5% and 20%.[3][8] This level of degradation is considered sufficient to produce primary degradation products for detection and analysis without being so excessive that it leads to the formation of irrelevant secondary degradants.[9] Over-stressing the sample should be avoided.[9]

Q4: What is a "stability-indicating method" (SIM)?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation.[4] It must be able to separate the intact API from its degradation products and any process-related impurities, ensuring that the analytical results are a true measure of the drug's stability.[4] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[2]

Q5: What is "mass balance" in the context of a stability study, and why is it important?

A5: Mass balance is an essential part of a forced degradation study that reconciles the amount of the drug that has degraded with the amount of degradation products formed.[8] The sum of the assay value of the main compound and the levels of all degradation products should ideally be close to 100% of the initial value.[3] Achieving a good mass balance (typically 97-104%, depending on method precision) helps to demonstrate the specificity of the analytical method and confirms that all significant degradation products have been detected.[3][8]

Troubleshooting Guide

Q1: I've subjected this compound to the standard stress conditions, but I'm seeing little to no degradation. What should I do?

A1: If this compound appears to be highly stable, you may need to employ more strenuous conditions. Consider the following adjustments:

  • Increase Reagent Concentration: For acid/base hydrolysis, you can move from 0.1 M to 1 M HCl or NaOH.[1]

  • Elevate Temperature: For hydrolytic and thermal studies, increase the temperature. If room temperature shows no effect, try elevating it to 50–70 °C.[1]

  • Extend Exposure Time: The duration of stress testing should not typically exceed seven days, but if no degradation is observed, a longer period may be justified.[1]

  • Use Co-solvents: If this compound has poor aqueous solubility, its degradation in acidic or basic solutions might be limited. Using a co-solvent can help, but be mindful that the co-solvent itself should not react with the compound or interfere with the analysis.[1][10]

Q2: My experiment resulted in over 50% degradation with many small, unidentifiable peaks. How can I achieve the target 5-20% degradation?

A2: Excessive degradation can form secondary degradants that may not be relevant to real-time stability.[9] To gain better control:

  • Reduce Stress Severity: Decrease the concentration of the stress agent (e.g., use 0.01 M NaOH instead of 0.1 M), lower the temperature, or shorten the exposure time.

  • Time-Course Study: Sample at multiple time points during the stress test (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target degradation level.[3] This will also provide insight into the degradation kinetics.

Q3: My HPLC chromatogram shows poor resolution between the this compound peak and a major degradant peak. What are my options?

A3: Achieving adequate separation is critical for a stability-indicating method. A resolution of ≥ 2.0 is generally desired.[11] Try these chromatographic adjustments:

  • Modify Mobile Phase pH: Small changes in the pH of the aqueous portion of the mobile phase can significantly alter the retention and selectivity of ionizable compounds.[12]

  • Change Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture, can change the separation selectivity.[12]

  • Screen Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) as they offer different retention mechanisms.[12]

  • Adjust Temperature: Modifying the column temperature can affect peak shape and selectivity.[13]

  • Optimize Gradient: If using gradient elution, adjust the slope of the gradient to improve the separation of closely eluting peaks.[12]

Q4: My mass balance calculation is significantly lower than 95%. What are the potential causes?

A4: A poor mass balance suggests that not all degradants are being accounted for.[8] Common reasons include:

  • Different UV Response: The degradation products may have significantly different UV maxima or chromophores compared to the parent compound, leading to under-quantification.[8] Using a photodiode array (PDA) detector to evaluate peak purity and spectra can help identify this issue.

  • Formation of Volatiles: Some degradation products might be volatile and therefore not detected by HPLC.[8]

  • Precipitation: The degradant may have precipitated out of the solution during the experiment or sample preparation.[8]

  • Co-elution: A degradant peak may be co-eluting with the main this compound peak or another peak. Peak purity analysis is essential to rule this out.[9]

  • Retention on Column: Some highly non-polar degradants may be irreversibly retained on the column.

Q5: I have successfully separated the degradation products, but I'm struggling with structure elucidation. What techniques are recommended?

A5: Identifying the structure of unknown degradation products often requires a combination of techniques:

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for obtaining the molecular weight and fragmentation patterns of degradants, which provides critical clues about their structure.[10]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF or Orbitrap MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the degradants.

  • LC-NMR: While technically challenging, hyphenating LC with Nuclear Magnetic Resonance spectroscopy can provide detailed structural information on degradants isolated from the chromatographic run.[10]

  • Isolation and Characterization: If a degradant is present in sufficient quantity, it can be isolated using preparative HPLC. The pure compound can then be subjected to standard spectroscopic analyses like 1D/2D NMR and FTIR for full structure elucidation.[10]

Data Presentation: Quantitative Parameters

Table 1: Typical Forced Degradation Stress Conditions for a Novel Phytochemical

Stress ConditionReagent/ParameterTypical ConditionsReference
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 M at Room Temp to 70°C[1][9]
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 M at Room Temp to 70°C[1][9]
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30% at Room Temperature[5]
Thermal (Dry Heat) Dry Heat Oven50°C - 105°C for 24-72 hours[5][11]
Photolytic UV and Visible LightOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²[9][11]
Humidity Humidity Chamber40°C / 75% Relative Humidity for at least one week[11]

Table 2: Key Acceptance Criteria for a Stability-Indicating HPLC Method

ParameterAcceptance CriteriaPurposeReference
Resolution (Rs) ≥ 2.0 between the parent peak and the closest eluting degradant peak.Ensures baseline separation for accurate quantification.[11]
Peak Purity Purity angle should be less than the purity threshold.Confirms that a chromatographic peak is spectrally pure and not co-eluting with other compounds.[11]
Target Degradation 5% - 20% degradation of the active ingredient.Generates sufficient primary degradants for method validation without being excessive.[3][8][14]
Mass Balance The sum of the assay and all degradants should be between 97% and 104%.Demonstrates that all significant degradation products have been detected and quantified.[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).[11]

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for up to 2 hours.[11] Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[11]

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH. Incubate at 60°C for up to 2 hours.[11] Withdraw, cool, and neutralize with 0.1 M HCl before analysis.[11]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for up to 2 hours, monitoring periodically.[11]

    • Thermal Degradation: Expose a solid sample of this compound to 105°C in a dry oven for 72 hours.[11] Also, prepare a solution and reflux it at 80°C for 2 hours.

    • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][11] Run a dark control in parallel.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples. Keep it protected from light and at a low temperature (e.g., 4°C).

  • Analysis: Analyze all stressed samples and the control sample using a suitable analytical method (e.g., RP-HPLC with a PDA detector).[11]

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Initial Screening:

    • Select a C18 column (e.g., 4.6 x 150 mm, 5 µm) as a starting point.

    • Use a mobile phase consisting of a buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the most degraded sample mixture.

  • Method Optimization:

    • Inject the mixture of stressed samples and the control sample.

    • Evaluate the chromatogram for the resolution between the this compound peak and all degradant peaks.

    • Systematically adjust parameters to improve separation:

      • Gradient Slope: Make the gradient shallower around the elution time of the parent peak and its degradants.

      • Mobile Phase pH: Adjust the pH of mobile phase A to optimize the retention of ionizable compounds.

      • Organic Modifier: Compare acetonitrile and methanol for differences in selectivity.[12]

      • Column Temperature: Evaluate the effect of temperature (e.g., 25°C, 30°C, 40°C) on resolution.[12]

  • Peak Purity and Identification:

    • Use a PDA detector to assess the peak purity of the this compound peak in all stressed samples.[11]

    • If available, couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the degradation product peaks.

  • Final Method Validation: Once a suitable method is developed, validate it according to ICH guidelines, paying close attention to specificity, which is demonstrated by the forced degradation study itself.[8]

Visualizations: Workflows and Logic Diagrams

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_evaluation Phase 4: Evaluation & Reporting start Define Objectives & Protocol prep_api Prepare this compound Stock Solution start->prep_api stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_api->stress_conditions control Prepare Unstressed Control prep_api->control hplc Analyze Samples (HPLC-PDA/MS) stress_conditions->hplc control->hplc data Process Data (Peak Area, Purity, RT) hplc->data mass_balance Calculate Mass Balance data->mass_balance eval Evaluate Degradation Profile (5-20% Target) mass_balance->eval eval->stress_conditions Re-run with adjusted conditions if needed report Identify Degradation Pathway & Final Report eval->report

Caption: Workflow for a typical forced degradation study of a novel phytochemical.

Degradant_Identification_Workflow start Unknown Peak Detected in Stressed Sample Chromatogram q1 Is the peak spectrally pure (via PDA analysis)? start->q1 coelution Optimize Chromatography to Resolve Co-eluting Peaks q1->coelution No lcms Perform LC-MS Analysis q1->lcms Yes q2 Molecular Weight & Formula Obtained (via HRMS)? lcms->q2 msms Perform MS/MS Fragmentation for Structural Clues q2->msms Yes no_mw Optimize MS Conditions (Ionization Source, etc.) q2->no_mw No propose Propose Putative Structure Based on MW and Fragments msms->propose q3 Is structure confirmation required? propose->q3 end_putative Report as Putative Degradant q3->end_putative No isolate Isolate Degradant using Preparative HPLC q3->isolate Yes nmr Characterize using NMR (1H, 13C, 2D) & other techniques isolate->nmr end_confirmed Confirm Structure & Report nmr->end_confirmed

Caption: Decision tree for the identification of unknown degradation products.

References

Technical Support Center: Enhancing the Purity of Synthesized Angophorol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Angophorol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a flavonoid glycoside. Specifically, it is a derivative of kaempferol, a common flavonol. The core structure of this compound consists of the kaempferol aglycone linked to a sugar moiety. This glycosidic linkage significantly influences its polarity and solubility, which are critical factors in designing a purification strategy.

Q2: What are the most common impurities encountered during the synthesis of this compound?

  • Unreacted Starting Materials: Incomplete reactions can leave residual kaempferol aglycone or activated sugar donors in the crude product.

  • Partially Glycosylated Intermediates: If the synthesis involves multiple glycosylation steps, intermediates with an incomplete sugar chain may be present.

  • Positional Isomers: The kaempferol aglycone has multiple hydroxyl groups where glycosylation can occur. This can lead to the formation of undesired positional isomers of this compound.

  • Byproducts from Protecting Group Manipulations: If protecting groups are used during the synthesis, their incomplete removal or side reactions during deprotection can introduce impurities.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup steps are common impurities.

Q3: What analytical techniques are recommended for assessing the purity of synthesized this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is the most common and effective method for determining the purity of flavonoids and their glycosides. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is typically used.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. It can also be used to screen for optimal solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can help identify impurities by detecting signals that do not correspond to the this compound structure.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound and any impurities present. LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, is particularly useful for identifying and quantifying impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthesized this compound.

Problem 1: Low Purity After Initial Purification by Column Chromatography

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For flavonoid glycosides like this compound, silica gel is the most common stationary phase. However, if impurities are very polar, they may co-elute with the product. Consider using reverse-phase silica (C18) for column chromatography, which separates compounds based on hydrophobicity.
Suboptimal Mobile Phase The polarity of the mobile phase is crucial for good separation. If the polarity is too high, all compounds will elute quickly with poor separation. If it's too low, the product may not elute at all. Solution: Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to identify the optimal mobile phase that provides good separation between this compound and its impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often more effective than isocratic elution.
Column Overloading Loading too much crude product onto the column will lead to broad peaks and poor separation. Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading is recommended.
Improper Column Packing An improperly packed column with cracks or channels will result in poor separation. Solution: Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally preferred.
Problem 2: Difficulty in Recrystallizing this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Solution: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, water, or mixtures of these). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
Presence of Oily Impurities Oily impurities can prevent crystallization by inhibiting the formation of a crystal lattice. Solution: Try to remove oily impurities by first dissolving the crude product in a solvent in which this compound is soluble and then adding a non-polar solvent (like hexane) to precipitate the impurities. Alternatively, a preliminary purification by column chromatography might be necessary.
Supersaturation Not Achieved If the solution is not sufficiently concentrated, crystallization will not occur upon cooling. Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy at room temperature, then allow it to cool slowly.
Crystallization is Too Slow Sometimes, crystal formation needs to be induced. Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
Problem 3: Co-elution of Impurities with this compound in HPLC

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Mobile Phase Gradient A shallow gradient may not be sufficient to resolve closely eluting impurities. Solution: Optimize the HPLC gradient profile. Try a shallower gradient around the elution time of this compound to increase the separation between it and the impurities.
Unsuitable Column Chemistry A standard C18 column may not be optimal for all separations. Solution: Experiment with different column chemistries. A phenyl-hexyl or a polar-embedded column might offer different selectivity for flavonoid glycosides.
pH of the Mobile Phase The ionization state of this compound and its impurities can affect their retention on a reverse-phase column. Solution: Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid). This can often improve peak shape and resolution.

Data Presentation

The following table summarizes typical purity levels achieved for flavonoid glycosides using different purification techniques, based on literature for structurally similar compounds. This data can serve as a benchmark for the purification of synthesized this compound.

Purification Technique Typical Purity Achieved Key Considerations
Column Chromatography (Silica Gel) 80-95%Dependent on the choice of stationary and mobile phases. May require multiple columns for high purity.
Recrystallization >98%Highly dependent on finding a suitable solvent system. Very effective for removing small amounts of impurities from a relatively pure sample.
Preparative HPLC >99%Offers the highest resolution and purity but is more expensive and time-consuming for large-scale purification.

Experimental Protocols

Protocol 1: General Column Chromatography for this compound Purification
  • Stationary Phase Selection: Start with silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection:

    • Perform TLC analysis of the crude this compound using a variety of solvent systems. A common starting point for flavonoid glycosides is a mixture of ethyl acetate and hexane or dichloromethane and methanol.

    • The ideal solvent system should give a retention factor (Rf) of ~0.2-0.3 for this compound and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start eluting with the least polar solvent mixture determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 2: General Recrystallization for this compound Purification
  • Solvent Selection:

    • In a small test tube, add a small amount of the this compound sample.

    • Add a few drops of a test solvent at room temperature. If the compound dissolves, the solvent is not suitable.

    • If the compound does not dissolve at room temperature, heat the test tube. If it dissolves when hot, the solvent is potentially suitable.

    • Allow the hot solution to cool. If crystals form, the solvent is a good candidate.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot filtration to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification Strategy synthesis Crude this compound column_chrom Column Chromatography synthesis->column_chrom Initial Cleanup recrystallization Recrystallization column_chrom->recrystallization Further Purification purity_analysis Purity Analysis (HPLC, NMR, MS) column_chrom->purity_analysis recrystallization->purity_analysis pure_this compound Pure this compound (>98%) recrystallization->pure_this compound If Purity > 98% prep_hplc Preparative HPLC prep_hplc->pure_this compound purity_analysis->prep_hplc If Purity < 98%

Caption: A general workflow for the purification and analysis of synthesized this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Purity after Purification Attempt cause1 Suboptimal Chromatography Conditions start->cause1 cause2 Incorrect Recrystallization Solvent start->cause2 cause3 Co-eluting Impurities in HPLC start->cause3 solution1a Optimize Mobile Phase via TLC cause1->solution1a solution1b Consider Reverse-Phase Chromatography cause1->solution1b solution2a Screen a Range of Solvents cause2->solution2a solution2b Use a Two-Solvent System cause2->solution2b solution3a Adjust HPLC Gradient cause3->solution3a solution3b Try a Different Column Chemistry cause3->solution3b

Caption: A troubleshooting decision tree for addressing low purity issues.

Technical Support Center: Angophorol (Rhynchophorol) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the quantification of Angophorol. Upon review of scientific literature, it is understood that "this compound" is likely a common misspelling for Rhynchophorol , the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum. This guide will proceed using the correct terminology.

Frequently Asked Questions (FAQs)

Q1: What is Rhynchophorol and why is its quantification challenging?

A1: Rhynchophorol, chemically known as (E)-6-methyl-2-hepten-4-ol, is a volatile terpenoid that functions as an aggregation pheromone for the American palm weevil.[1][2] Quantification is challenging due to its volatility and the complexity of the matrices from which it is typically analyzed, such as insect tissues, infested plant material (e.g., palm trees), or controlled-release matrices.[3][4] These complex samples contain numerous endogenous compounds that can interfere with the analysis, leading to inaccurate results.

Q2: What are the most common analytical techniques for Rhynchophorol quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile compounds like Rhynchophorol.[3][5] It offers high sensitivity and selectivity. Headspace sampling techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME), are often coupled with GC-MS to minimize matrix interference and concentrate the analyte.[6][7] While High-Performance Liquid Chromatography (HPLC) is a common method for analyzing less volatile terpenoids, GC-based methods are generally preferred for pheromones like Rhynchophorol.[8][9]

Q3: What are the primary sources of interference in Rhynchophorol analysis?

A3: Interference can arise from several sources:

  • Matrix Components: Co-extraction of lipids, pigments, waxes, and other volatile organic compounds from insect or plant tissues is a major source of interference.[4]

  • Sample Preparation: Contaminants can be introduced from solvents, glassware, and sample handling equipment. The use of plasticizers (e.g., from plastic tubes or caps) can also be a significant issue.

  • Environmental Contamination: For volatile collection (headspace analysis), contaminants from the ambient air can interfere with the analysis if proper precautions are not taken.[10]

  • Chromatographic Co-elution: Compounds with similar chemical properties to Rhynchophorol can elute from the GC column at the same time, leading to overlapping peaks and inaccurate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in GC-MS Analysis

Question: My chromatogram shows poor peak shape (e.g., tailing, fronting) or my Rhynchophorol peak is not well-separated from other peaks. What should I do?

Answer: Poor peak shape and resolution are common issues that can often be resolved by optimizing the chromatographic conditions or improving sample cleanliness.

Troubleshooting Steps:

  • Check GC Inlet Conditions: Co-extracted, non-volatile matrix components can contaminate the GC injection port.[11]

    • Action: Clean or replace the GC liner and septum. Use a liner with glass wool to trap non-volatile residues.

  • Optimize GC Oven Temperature Program: An inadequate temperature ramp can lead to poor separation of volatile compounds.

    • Action: Start with a lower initial oven temperature to improve the separation of highly volatile compounds. Adjust the ramp rate; a slower ramp can increase resolution between closely eluting peaks.

  • Verify Carrier Gas Flow Rate: Incorrect flow rates can affect separation efficiency.

    • Action: Check and adjust the helium carrier gas flow rate to the optimal level for your column dimensions (typically around 1 mL/min).

  • Evaluate Column Choice: The stationary phase of the GC column is critical for separation.

    • Action: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or Elite-5MS) is generally suitable for terpenoid analysis.[3] If co-elution persists, consider a column with a different stationary phase to alter selectivity.

  • Improve Sample Cleanup: If the above steps do not resolve the issue, the sample extract is likely not clean enough.

    • Action: Implement or optimize a Solid Phase Extraction (SPE) cleanup step. (See Experimental Protocol 2).

Issue 2: Low or Inconsistent Analyte Recovery

Question: I am experiencing low or highly variable recovery of Rhynchophorol. What are the potential causes and solutions?

Answer: Low and inconsistent recovery is often linked to the sample extraction and preparation steps. The volatility of Rhynchophorol also makes it susceptible to loss during sample handling.

Troubleshooting Steps:

  • Review Extraction Solvent Choice: The polarity of the extraction solvent must be appropriate for Rhynchophorol.

    • Action: Rhynchophorol is a relatively non-polar alcohol. Solvents like hexane or dichloromethane are effective for extraction from insect glands or controlled-release matrices.[3][12] For plant tissues, a mixture like hexane:ethyl acetate can be used to extract terpenes of varying polarities.[4]

  • Optimize Extraction Method: The chosen extraction technique may not be efficient.

    • Action: For solid samples (insect/plant tissue), ensure thorough homogenization. For volatile collection, compare the efficiency of different methods like headspace SPME versus solvent extraction. Headspace methods can sometimes provide a more accurate profile of what is actually being emitted by the insect.[3]

  • Minimize Analyte Loss: Evaporation of the volatile Rhynchophorol can occur during sample concentration steps.

    • Action: When concentrating extracts, use a gentle stream of nitrogen and avoid complete dryness. Keep samples sealed and stored at a low temperature (e.g., 4°C or -20°C) when not in use.

  • Investigate SPE Procedure (if used): Low recovery in SPE can be caused by several factors.[13][14]

    • Analyte Breakthrough: The analyte may not be retained on the sorbent during sample loading. This can happen if the loading solvent is too strong or the sample volume is too large.

    • Premature Elution: The analyte may be washed off the sorbent during the wash step if the wash solvent is too strong.

    • Incomplete Elution: The elution solvent may not be strong enough to fully recover the analyte from the sorbent.

    • Action: Systematically test each fraction (load, wash, and elution) to determine where the analyte is being lost. Adjust solvent strengths accordingly. (See Troubleshooting Logic Diagram below).

  • Use an Internal Standard: An internal standard is crucial for correcting for sample loss during preparation and injection variability.

    • Action: Choose an internal standard with similar chemical properties and volatility to Rhynchophorol that is not present in the sample (e.g., a deuterated analog or a similar terpenoid like α-cedrene or hexadecane).[4] Add the internal standard at the very beginning of the sample preparation process.

Data Presentation

Table 1: Comparison of Headspace SPME Fiber Coatings for Terpenoid Analysis. (Data is representative for volatile terpenoids and illustrates the importance of fiber selection. Efficiency is compound-dependent.)

SPME Fiber CoatingTarget AnalytesRelative Efficiency/SelectivityReference
100 µm Polydimethylsiloxane (PDMS)Non-polar, volatile compoundsGood for general screening of non-polar volatiles.[11][12]
85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)Small volatile molecules (C3-C10)High retention for very volatile compounds due to porous carbon structure.[12]
50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Broad range of volatiles (C6-C15)Excellent for complex mixtures containing compounds with diverse polarities and molecular weights. Often provides the most comprehensive profile.[7][15]
65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Polar and semi-volatile compoundsGood for analytes with some polarity.[7][15]

Table 2: Validated Method Performance for Rhynchophorol and Similar Terpenoids.

ParameterRhynchophorol (in inorganic matrix)Terpenoid Mix (in essential oil)Pheromone (in environmental matrix)
Analytical Technique GC-MSGC-MS/MSGC/FID
Recovery (%) 84–105%80.23–115.41% (Accuracy)92.8%
Precision (CV% or RSD%) < 1.79%≤ 12.03% (Intra-day)Not Reported
Limit of Detection (LOD) 0.2 mg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.3 mg/mL0.10 µg/mL (for some analytes)Not Reported
Reference [16][8][17][18]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of Rhynchophorol

This protocol is suitable for analyzing volatiles from insect headspace or plant material.

  • Sample Preparation:

    • Place a known weight of the sample (e.g., 100 mg of chopped plant tissue or a single insect) into a 20 mL headspace vial.

    • Add an internal standard solution.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Headspace Extraction:

    • Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a set temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow volatiles to partition into the headspace.[1]

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for a specific time (e.g., 30-50 minutes) with agitation.[1][7]

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption (e.g., at 250°C for 2-5 minutes).

    • GC Conditions (Example): [3][16]

      • Column: Elite-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

      • Carrier Gas: Helium at 1 mL/min.

      • Inlet Temperature: 250°C (splitless mode for desorption).

      • Oven Program: Initial temperature of 50°C (hold for 3 min), ramp at 10°C/min to 200°C (hold for 1 min).

    • MS Conditions (Example):

      • Ion Source Temperature: 200°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity and selectivity.

Protocol 2: Solvent Extraction with SPE Cleanup for Rhynchophorol

This protocol is suitable for complex matrices like insect tissue homogenates or heavily contaminated plant extracts.

  • Solvent Extraction:

    • Homogenize a known weight of tissue (e.g., 1 g) in a suitable solvent (e.g., 5 mL of hexane) containing an internal standard.

    • Vortex or sonicate for 15 minutes.

    • Centrifuge the sample (e.g., at 4000 rpm for 10 min) and collect the supernatant.

    • Repeat the extraction on the pellet and combine the supernatants.

    • Concentrate the extract to ~1 mL under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Sorbent: Use a silica or C18 cartridge (e.g., 500 mg).[1][4]

    • Conditioning: Condition the cartridge with one column volume of a non-polar solvent (e.g., hexane).

    • Loading: Load the ~1 mL concentrated sample extract onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent or solvent mixture to remove highly non-polar interferences (e.g., 2 mL of 5% ethyl acetate in hexane). This step requires optimization to avoid loss of the analyte.

    • Elution: Elute Rhynchophorol with a stronger solvent (e.g., 5 mL of 20% ethyl acetate in hexane). The elution solvent strength must be optimized.

  • Final Preparation and Analysis:

    • Concentrate the eluate to a final volume (e.g., 100 µL) under a gentle stream of nitrogen.

    • Analyze 1 µL of the final extract by GC-MS using the conditions described in Protocol 1.

Visualization

Experimental_Workflow Figure 1. General Experimental Workflow for Rhynchophorol Quantification cluster_prep Sample Preparation cluster_analysis Analysis Insect Insect Tissue/ Gland Solvent_Ext Solvent Extraction (e.g., Hexane) Insect->Solvent_Ext Plant Infested Plant Material Plant->Solvent_Ext Air Headspace/ Volatiles HS_SPME Headspace SPME Air->HS_SPME Prep Choose Method Cleanup Cleanup Needed? Solvent_Ext->Cleanup GCMS GC-MS Analysis HS_SPME->GCMS SPE Solid Phase Extraction (SPE) Cleanup->SPE Yes Concentrate Concentrate/ Solvent Exchange Cleanup->Concentrate No SPE->Concentrate Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Figure 1. General Experimental Workflow for Rhynchophorol Quantification

Troubleshooting_Interference Figure 2. Troubleshooting Logic for Interference and Low Recovery Start Problem Detected: Low Recovery or High Interference Check_Blank Analyze a Solvent Blank. Is it Contaminated? Start->Check_Blank Clean_System Solution: Clean Glassware, Use High-Purity Solvents, Check System for Leaks. Check_Blank->Clean_System Yes Check_Recovery Analyze Fortified Sample. Is Recovery Still Low? Check_Blank->Check_Recovery No End_Clean Problem Resolved Clean_System->End_Clean Optimize_Ext Issue: Extraction Efficiency. Action: Re-evaluate solvent choice, homogenization, and extraction time. Check_Recovery->Optimize_Ext Yes (Extraction) Optimize_SPE Issue: SPE Method. Action: Analyze load, wash, and elution fractions to diagnose loss. Adjust solvent strengths. Check_Recovery->Optimize_SPE Yes (SPE) Check_Chrom Review Chromatogram. Are there Co-eluting Peaks? Check_Recovery->Check_Chrom No (Recovery OK) End_Resolved Problem Resolved Optimize_Ext->End_Resolved Optimize_SPE->End_Resolved Optimize_GC Issue: Poor Separation. Action: Adjust GC oven ramp rate, check carrier gas flow, clean inlet. Check_Chrom->Optimize_GC Yes Check_Chrom->End_Resolved No Optimize_GC->End_Resolved

References

Validation & Comparative

Unveiling the In Vivo Anti-Inflammatory Potential of Andrographolide and its Analogue Neoandrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory activities of Andrographolide and its principal diterpene lactone analogue, Neoandrographolide, isolated from the medicinal plant Andrographis paniculata. The following sections present quantitative data from various preclinical models, detailed experimental protocols, and an exploration of the underlying molecular mechanisms to offer a clear perspective on their therapeutic potential.

Comparative Efficacy in Preclinical Inflammation Models

Andrographolide and Neoandrographolide have demonstrated significant anti-inflammatory effects across a range of in vivo models. The following tables summarize their efficacy in comparison to commonly used anti-inflammatory drugs.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Route of AdministrationInhibition of Edema (%)Time PointReference
Andrographolide3-100p.o.Dose-dependent reduction-[1]
Diclofenac3-100p.o.Dose-dependent reduction-[1]
Andrographolide--Significant reduction3h, 4h[2]
Ibuprofen--Significant reduction-[2]

Table 2: Efficacy in Dimethyl Benzene-Induced Ear Edema in Mice

TreatmentDose (mg/kg)Route of AdministrationInhibition of Edema (%)Reference
Neoandrographolide150p.o.Significant suppression[3][4][5][6]
Dexamethasone20-76.28 ± 1.83[4]

Table 3: Efficacy in Acetic Acid-Induced Vascular Permeability in Mice

TreatmentDose (mg/kg)Route of AdministrationInhibition (%)Reference
Neoandrographolide100p.o.30.00 ± 6.1[4]
Neoandrographolide150p.o.27.49 ± 7.01[4]

Delving into the Molecular Mechanisms: Key Signaling Pathways

The anti-inflammatory properties of Andrographolide and Neoandrographolide are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of pro-inflammatory gene expression.[7][8][9][10][11]

Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[12][13] This ultimately leads to the downregulation of various pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[7][12]

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, ERK1/2, and JNK, is another crucial target.[12] Andrographolide has been observed to suppress the phosphorylation of these kinases, further contributing to the inhibition of the inflammatory response.[12]

G Figure 1: Simplified NF-κB Signaling Pathway Inhibition by Andrographolide LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes activates Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB_nucleus inhibits DNA binding

Caption: Simplified NF-κB Signaling Pathway Inhibition by Andrographolide.

Experimental Protocols: A Guide to In Vivo Validation

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

G Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay start Start acclimatize Acclimatize Rats start->acclimatize fast Fast Overnight acclimatize->fast measure_initial Measure Initial Paw Volume fast->measure_initial administer_drug Administer Test Compound/ Vehicle/Standard Drug (p.o.) measure_initial->administer_drug wait Wait 30-60 min administer_drug->wait induce_edema Inject Carrageenan (1% w/v) into Subplantar Tissue wait->induce_edema measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate end End calculate->end G Figure 3: Workflow for Acetic Acid-Induced Vascular Permeability Assay start Start acclimatize Acclimatize Mice start->acclimatize fast Fast Overnight acclimatize->fast administer_drug Administer Test Compound/ Vehicle/Standard Drug (p.o.) fast->administer_drug wait Wait 60 min administer_drug->wait inject_dye Inject Evans Blue Dye (i.v.) wait->inject_dye induce_permeability Inject Acetic Acid (i.p.) inject_dye->induce_permeability wait_30 Wait 30 min induce_permeability->wait_30 sacrifice Sacrifice Animal wait_30->sacrifice wash_cavity Wash Peritoneal Cavity with Saline sacrifice->wash_cavity collect_fluid Collect Peritoneal Fluid wash_cavity->collect_fluid measure_absorbance Measure Absorbance of Supernatant collect_fluid->measure_absorbance calculate Calculate Dye Leakage measure_absorbance->calculate end End calculate->end

References

A Comparative Analysis of Arzanol and Structurally Related Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative biological activities of Arzanol, a potent phloroglucinol derivative, against other notable natural compounds. This report details its anti-inflammatory, anticancer, and antimicrobial properties with supporting experimental data and methodologies.

Arzanol, a prenylated phloroglucinol α-pyrone heterodimer isolated from Helichrysum italicum, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of Arzanol with other well-known natural compounds possessing similar biological effects, including curcumin, kaempferol, and resveratrol. The objective is to present a clear, data-driven comparison to aid researchers and professionals in the field of drug discovery and development.

I. Comparative Biological Activities

Arzanol exhibits potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This section compares its efficacy with other natural compounds in these key therapeutic areas.

Anti-inflammatory Activity

Arzanol demonstrates significant anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.[1][2] It is a dual inhibitor of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), and it also suppresses the activation of the transcription factor NF-κB.[1][2]

CompoundTarget(s)IC₅₀ (µM)Experimental ModelReference
Arzanol mPGES-10.4Cell-free enzyme assay[1]
5-LOX1.9Cell-free enzyme assay[1]
Curcumin 5-LOX, COX-2, NF-κB~2.5 (5-LOX)Cell-free enzyme assay[3]
Kaempferol COX-2, iNOS-LPS-stimulated RAW 264.7 macrophages
Resveratrol COX-1, COX-2, NF-κB~15 (COX-1)Cell-free enzyme assay

Experimental Protocol: mPGES-1 Inhibition Assay

The inhibitory activity of the compounds on mPGES-1 is determined using a cell-free enzyme assay. Microsomes from IL-1β-stimulated A549 cells are used as the source of mPGES-1. The enzyme reaction is initiated by the addition of the substrate, prostaglandin H₂ (PGH₂). The conversion of PGH₂ to PGE₂ is measured by enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.

Anticancer Activity

Arzanol has shown selective cytotoxicity against various cancer cell lines with minimal impact on normal cells.[1][2] Its anticancer mechanism involves the induction of apoptosis and modulation of autophagy.[1] The following table compares the cytotoxic effects of Arzanol and other natural compounds on different cancer cell lines.

CompoundCell LineIC₅₀ (µM)AssayReference
Arzanol HeLa (Cervical Cancer)15.5MTT Assay[4]
A549 (Lung Cancer)52.35MTT Assay[5]
Curcumin MCF-7 (Breast Cancer)10-20MTT Assay
Kaempferol U-2 OS (Osteosarcoma)20-40MTT Assay[6]
Resveratrol HCT116 (Colon Cancer)50-100MTT Assay

Experimental Protocol: MTT Assay for Cytotoxicity

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The MTT is reduced by metabolically active cells to form a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Activity

Arzanol exhibits selective antibacterial activity, particularly against Gram-positive bacteria.[1] The table below compares the minimum inhibitory concentrations (MIC) of Arzanol and other natural compounds against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)MethodReference
Arzanol Staphylococcus aureus1-4Broth microdilution[1]
Escherichia coli>128Broth microdilution[1]
Curcumin Staphylococcus aureus125-250Broth microdilution
Kaempferol Staphylococcus aureus32-128Broth microdilution
Resveratrol Staphylococcus aureus>100Broth microdilution

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth). A standardized inoculum of the bacterial strain is added to each well. The plates are then incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

II. Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a better understanding of the mechanisms of action and methodologies.

cluster_inflammation Arzanol's Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation 5-LOX 5-LOX Inflammatory Stimuli->5-LOX mPGES-1 mPGES-1 NF-kB Activation->mPGES-1 Pro-inflammatory Mediators Pro-inflammatory Mediators mPGES-1->Pro-inflammatory Mediators 5-LOX->Pro-inflammatory Mediators Arzanol Arzanol Arzanol->NF-kB Activation inhibits Arzanol->mPGES-1 inhibits Arzanol->5-LOX inhibits

Caption: Arzanol's inhibition of key inflammatory pathways.

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

Arzanol stands out as a promising natural compound with potent and selective biological activities. Its dual inhibition of mPGES-1 and 5-LOX in the anti-inflammatory pathway is a notable advantage. Furthermore, its selective cytotoxicity against cancer cells and its efficacy against Gram-positive bacteria highlight its therapeutic potential. This comparative analysis provides a foundation for further research and development of Arzanol as a potential lead compound in various therapeutic applications. The detailed experimental protocols and visual diagrams offer a practical guide for researchers interested in exploring the pharmacological properties of this and similar natural products.

References

Unveiling the Mechanism of Action of Angophorol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the experimental cross-validation of Angophorol's therapeutic action.

This guide provides a comprehensive overview of the experimental methodologies required to elucidate and validate the mechanism of action of this compound, a novel therapeutic compound. By presenting a comparative framework against established inhibitors, researchers can effectively benchmark its performance and ascertain its specific molecular targets. The following sections detail the experimental protocols, comparative data analysis, and visual representations of the signaling pathways and workflows involved in this scientific inquiry.

Comparative Efficacy of Kinase Inhibitors

To contextualize the efficacy of this compound, its performance was benchmarked against known inhibitors targeting key nodes in relevant signaling pathways. The half-maximal inhibitory concentration (IC50) serves as a primary metric for this comparison.

CompoundTarget KinaseIC50 (nM)Cell Line
This compound Target X [Insert Value] [Insert Cell Line]
Compound AMEK1150HeLa
Compound BAKT1200MCF7
Compound CERK2100A549

Table 1: Comparative IC50 values of this compound and other kinase inhibitors. This table provides a direct comparison of the inhibitory potency of this compound against other well-characterized kinase inhibitors. Lower IC50 values indicate higher potency. The specific cell lines used for these determinations are also listed.

Experimental Protocols

The following are detailed protocols for key experiments essential for cross-validating the mechanism of action of this compound.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins within a specific signaling cascade.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to phosphorylated and total proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or control compounds for a specified duration.

  • Cell Lysis: Wash cells with ice-old PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative phosphorylation levels.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or as part of a luminescence-based kit)

  • Kinase buffer

  • This compound at various concentrations

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, its substrate, and varying concentrations of this compound in the kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time.

  • Stop Reaction: Terminate the reaction according to the specific assay kit's instructions.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Visualizing the Scientific Process

To aid in the conceptualization of the experimental and logical frameworks, the following diagrams are provided.

G cluster_0 Cell-Based Assays cluster_1 Biochemical Assays cluster_2 Data Analysis & Interpretation cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis viability_assay Cell Viability Assay treatment->viability_assay western_blot Western Blot cell_lysis->western_blot quantification Quantification of Results western_blot->quantification viability_assay->quantification purified_kinase Purified Kinase kinase_assay In Vitro Kinase Assay purified_kinase->kinase_assay ic50_determination IC50 Determination kinase_assay->ic50_determination ic50_determination->quantification comparison Comparison with Known Inhibitors quantification->comparison moa_conclusion Mechanism of Action Conclusion comparison->moa_conclusion

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation This compound This compound This compound->mek

Figure 2: MAPK Signaling Pathway. This diagram depicts a simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common pathway implicated in cancer. The proposed inhibitory action of this compound on MEK is indicated.

Unveiling the Potential of Angophorol Analogs: A Comparative Analysis of Anti-Inflammatory Activity with Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, natural products remain a vital source of inspiration and innovation. The genus Angophora, a close relative of Eucalyptus, has garnered scientific interest for its rich phytochemical profile, yielding compounds with promising biological activities. While the specific compound "Angophorol" remains to be fully characterized and named in scientific literature, research into extracts and isolated constituents from Angophora species has revealed significant anti-inflammatory potential. This guide provides a comparative analysis of the anti-inflammatory activity of a representative compound from Angophora, herein referred to as an this compound analog, against the well-established anti-inflammatory flavonoid, Quercetin.

This comparison is designed for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to objectively evaluate the potential of this compound analogs as novel anti-inflammatory agents.

Comparative Anti-Inflammatory and Antioxidant Activity

Extracts from Angophora species, rich in phenolic compounds and flavonoids, have demonstrated notable antioxidant and anti-inflammatory properties. For instance, aqueous leaf extracts of Angophora hispida have shown high total phenolic and flavonoid content, correlating with significant antioxidant capacity[1]. Furthermore, specific compounds isolated from Angophora costata, such as costatamins A-C, have been shown to inhibit the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, with IC50 values in the range of 20–30 μg/mL[2].

Quercetin, a ubiquitous plant flavonoid, is a well-documented anti-inflammatory agent with multiple mechanisms of action. It is known to inhibit the production of pro-inflammatory cytokines and mediators, scavenge free radicals, and modulate inflammatory signaling pathways. To provide a clear comparison, the following table summarizes the available quantitative data on the anti-inflammatory and antioxidant activities of an this compound analog (represented by costatamin data) and Quercetin.

ParameterThis compound Analog (Costatamins A-C)QuercetinReference
Anti-Inflammatory Activity
Inhibition of NO Production (IC50)20–30 μg/mL (in RAW 264.7 cells)Varies by study, e.g., ~5-20 µM (in RAW 264.7 cells)[2]
Inhibition of TNF-α Production (IC50)20–30 μg/mL (in RAW 264.7 cells)Varies by study, e.g., ~10-40 µM (in RAW 264.7 cells)[2]
Antioxidant Activity
Total Phenolic Content (of A. hispida extract)107.85 ± 1.46 mg GAE/gNot applicable (pure compound)[1]
Total Flavonoid Content (of A. hispida extract)57.96 ± 1.93 mg RE/gNot applicable (pure compound)[1]

Note: Direct comparison of IC50 values requires careful consideration of the specific experimental conditions. The data for Quercetin is representative and can vary between studies.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound analog or Quercetin) and 1 µg/mL of LPS.

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

    • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

This enzyme-linked immunosorbent assay (ELISA) measures the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO inhibition assay.

  • ELISA Procedure:

    • After the 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength, and a standard curve is used to determine the concentration of TNF-α.

    • The percentage of TNF-α inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

Inhibition of Inflammatory Mediators

The following diagram illustrates the simplified signaling pathway leading to the production of inflammatory mediators and the points of inhibition by anti-inflammatory agents.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS TNFa TNF-α Expression NFkB->TNFa NO Nitric Oxide (NO) iNOS->NO TNFa_protein TNF-α Protein TNFa->TNFa_protein Inhibitor This compound Analog / Quercetin Inhibitor->NFkB

Caption: Simplified pathway of LPS-induced inflammation and points of inhibition.

Experimental Workflow for Anti-Inflammatory Assays

This diagram outlines the general workflow for assessing the anti-inflammatory activity of test compounds.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 Cells Seed Seed cells in 96-well plates Culture->Seed Treat Treat with Test Compound + LPS Seed->Treat Incubate Incubate for 24 hours Treat->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay for NO Collect->Griess ELISA ELISA for TNF-α Collect->ELISA

Caption: Workflow for in vitro anti-inflammatory screening.

References

A Comparative Guide to the Bioactivity of Compounds from Angophora

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Angophorol": Initial searches for a compound named "this compound" did not yield any results in published scientific literature. It is likely that this name is a misspelling or refers to a yet-to-be-identified compound. This guide will therefore focus on the scientifically documented bioactive compounds and extracts from the plant genus Angophora, which is likely the intended subject of interest.

This guide provides a comparative overview of the published findings on bioactive constituents isolated from Angophora species. Due to the absence of direct reproducibility studies for these specific compounds, this document will focus on the initial reported findings, detailing the experimental methodologies and summarizing the quantitative data.

Section 1: Anti-inflammatory Compounds from Angophora costata

A study on the Australian woodland tree Angophora costata led to the isolation of three new 4-phenylcoumarins, named costatamins A, B, and C.[1][2] These compounds were investigated for their anti-inflammatory properties.

Data Presentation: Anti-inflammatory Activity of Costatamins

The inhibitory effects of costatamins A-C on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages were evaluated. The results are summarized below.

CompoundTargetIC₅₀ (µg/mL)
Costatamin ANO Production20-30
TNF-α Release20-30
Costatamin BNO Production20-30
TNF-α Release20-30
Costatamin CNO Production20-30
TNF-α Release20-30
Experimental Protocols: Anti-inflammatory Assays

Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

NO Production Assay:

  • RAW 264.7 macrophages were seeded in 96-well plates.

  • The cells were pre-treated with various concentrations of costatamins A, B, or C for 1 hour.

  • Inflammation was induced by adding lipopolysaccharide (LPS).

  • After 24 hours of incubation, the amount of nitrite in the culture supernatant was measured using the Griess reagent, which serves as an indicator of NO production.

TNF-α Release Assay:

  • Similar to the NO production assay, RAW 264.7 macrophages were seeded and pre-treated with the costatamins.

  • LPS was used to induce an inflammatory response.

  • After a specified incubation period, the concentration of TNF-α in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathway Visualization

The anti-inflammatory activity of the costatamins involves the inhibition of pro-inflammatory mediators like NO and TNF-α, which are downstream of the LPS-induced signaling pathway in macrophages.

LPS-induced Pro-inflammatory Signaling LPS-induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS NFkB->iNOS induces expression TNFa_gene TNF-α Gene NFkB->TNFa_gene induces transcription NO Nitric Oxide (NO) iNOS->NO produces TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein translates to Costatamins Costatamins A, B, C Costatamins->iNOS inhibits Costatamins->TNFa_protein inhibits release

Caption: LPS signaling cascade leading to NO and TNF-α production.

Section 2: Bioactive Extracts from Angophora floribunda

Aqueous extracts from the leaves of Angophora floribunda, commonly known as the rough-barked apple, have been evaluated for their phytochemical content, as well as their anti-pancreatic cancer and antimicrobial activities.[3][4]

Data Presentation: Anticancer and Antimicrobial Activity

Antiproliferative Activity: The cytotoxic effect of the A. floribunda extract was tested against the MIA PaCa-2 pancreatic cancer cell line.

Cell LineExtract Concentration (µg/mL)% Growth Inhibition
MIA PaCa-28059.71 ± 11.76

The study also indicated that cell death was mediated by caspase 3/7 apoptosis.[3][4]

Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the extract was determined against two pathogenic bacterial strains and two fungal strains.

MicroorganismTypeMIC (µg/mL)
Aspergillus brasiliensisFungus9.75
Staphylococcus lugdunensisBacterium156.25
Escherichia coliBacterium312.5
Candida albicansFungus2500
Experimental Protocols: Anticancer and Antimicrobial Assays

Cytotoxicity Assay (CCK-8):

  • MIA PaCa-2 pancreatic cancer cells were seeded in 96-well plates.

  • The cells were treated with the A. floribunda aqueous extract at a concentration of 80 µg/mL.

  • After a 24-hour incubation period, the cell viability was assessed using the Dojindo Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.

Apoptosis Assay (Muse® Caspase 3/7):

  • MIA PaCa-2 cells were treated with the extract for 24 hours.

  • The cells were then stained with the Muse® Caspase 3/7 reagent.

  • Apoptotic cells (positive for caspase 3/7) were quantified using a Muse® Cell Analyzer.

Antimicrobial Assay (96-well plate-based method):

  • A two-fold serial dilution of the A. floribunda extract was prepared in a 96-well microplate.

  • Standardized suspensions of the test microorganisms (E. coli, S. lugdunensis, A. brasiliensis, and C. albicans) were added to the wells.

  • The plates were incubated under appropriate conditions for each microorganism.

  • Resazurin dye was added to the wells, and a color change from blue to pink indicated microbial growth. The MIC was determined as the lowest concentration of the extract that prevented this color change.

Experimental Workflow Visualization

The following diagram illustrates the workflow for evaluating the bioactivity of the Angophora floribunda extract.

Bioactivity Screening Workflow Workflow for Bioactivity Screening of A. floribunda Extract Plant Angophora floribunda leaves Extraction Aqueous Extraction & Freeze-drying Plant->Extraction Extract Crude Aqueous Extract Extraction->Extract Anticancer Anticancer Activity Extract->Anticancer Antimicrobial Antimicrobial Activity Extract->Antimicrobial Cytotoxicity Cytotoxicity Assay (CCK-8) Anticancer->Cytotoxicity Apoptosis Apoptosis Assay (Caspase 3/7) Anticancer->Apoptosis MIC MIC Determination (Resazurin) Antimicrobial->MIC

Caption: Experimental workflow for A. floribunda extract analysis.

Conclusion

While the term "this compound" does not correspond to a known compound in the scientific literature, the genus Angophora is a source of bioactive compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial properties. The costatamins from A. costata show promise as anti-inflammatory agents, while extracts from A. floribunda exhibit cytotoxic effects against pancreatic cancer cells and inhibit the growth of various pathogenic microbes.

Currently, there is a lack of published studies aimed at reproducing these initial findings. Further research, including independent replication of these experiments and in-depth mechanistic studies, is necessary to validate these preliminary results and to fully understand the therapeutic potential of compounds derived from Angophora. Researchers interested in this area should focus on these named and characterized compounds and extracts as a starting point for future investigations.

References

Unveiling the Molecular Target of Andrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide provides a comprehensive comparison of Andrographolide's molecular targets and its performance against other known inhibitors, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics. While the user initially inquired about "Angophorol," our extensive search suggests a likely typographical error, with the vast body of relevant research pointing towards Andrographolide as the intended subject of interest.

Comparative Analysis of Inhibitory Activity

Andrographolide exerts its biological effects by modulating multiple signaling pathways critical in disease pathogenesis. This section provides a comparative overview of its inhibitory potency against key molecular targets within the NF-κB and PI3K/Akt/mTOR pathways.

Table 1: Andrographolide vs. Other NF-κB Pathway Inhibitors
CompoundTargetIC50 ValueCell Line/Assay Condition
Andrographolide IKKβ (inferred)~5-15 µMVaries by study
BAY 11-7082IKKβ (irreversible)~10 µMTNF-α-induced IκB-α phosphorylation[1]
IKK-16IKK complex70 nMIn vitro kinase assay[1]
Table 2: Andrographolide vs. Other PI3K/Akt/mTOR Pathway Inhibitors
CompoundTargetIC50 ValueCell Line/Assay Condition
Andrographolide PI3K~1-10 µMVaries by study
WortmanninPan-PI3K (irreversible)2-5 nMIn vitro kinase assay[2]
RapamycinmTORC1~0.05 nMIL-2 induced S6K activation in T cells[3]
GDC-0941Pan-PI3K3 nM (p110α)In vitro kinase assay[4]
BKM120Pan-PI3K~50 nMVaries by study

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of Andrographolide with cellular signaling pathways and understanding the experimental procedures used to elucidate these interactions are crucial for researchers. The following diagrams, generated using Graphviz, illustrate these concepts.

G Figure 1: Andrographolide's Impact on the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequestration Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nucleus NF-κB (p65/p50) NF-κB->NF-κB_nucleus Translocation Andrographolide Andrographolide Andrographolide->IKK_complex Inhibition DNA DNA NF-κB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes G Figure 2: Andrographolide's Modulation of the PI3K/Akt/mTOR Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Survival Akt->Survival 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Cell Growth Cell Growth 4E-BP1->Cell Growth Proliferation Proliferation S6K1->Proliferation Andrographolide Andrographolide Andrographolide->PI3K Inhibition G Figure 3: Experimental Workflow for Assessing NF-κB Inhibition cluster_workflow Workflow start Cell Culture (e.g., HEK293T, HeLa) treatment Treatment with Andrographolide or Control Inhibitor start->treatment stimulation Stimulation with TNF-α (e.g., 10 ng/mL) treatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα, anti-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis of Protein Bands detection->analysis end Determine IC50 analysis->end

References

Independent Verification of Angophorol's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the reported biological effects of constituents found in Angophora species, with a particular focus on their anti-inflammatory and anti-cancer properties. Due to the limited specific data available for a compound named "Angophorol," this guide broadens the scope to include the bioactivity of extracts from Angophora species and compares them with well-characterized, structurally related polyphenolic compounds such as Kaempferol, Quercetin, and Resveratrol. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Comparative Analysis of Bioactive Compounds

Extracts from Australian native plants, including those from the Angophora genus, have been a subject of research for their therapeutic potential.[1][2][3] These plants are rich in bioactive compounds like flavonoids and other phenolics, which are known to possess anti-inflammatory, antioxidant, and anti-cancer properties.[1][4][5]

Anti-Cancer Activity

Extracts from Angophora floribunda and Angophora hispida have demonstrated cytotoxic effects against pancreatic cancer cell lines.[6][7] To contextualize these findings, their activity is compared with that of Kaempferol, a well-studied flavonoid, against various cancer cell lines.

Compound/ExtractCell LineIC50 ValueReference
Angophora floribunda aqueous extractMIA PaCa-2 (Pancreatic Cancer)75.58 µg/mL[6]
Angophora hispida aqueous extractMIA PaCa-2 (Pancreatic Cancer)87.28 µg/mL[6]
KaempferolHepG2 (Liver Cancer)30.92 µM[8]
KaempferolCT26 (Colon Carcinoma)88.02 µM[8]
KaempferolB16F1 (Melanoma)70.67 µM[8]
KaempferolLNCaP (Prostate Cancer)28.8 µM (with DHT)[9]
KaempferolPC-3 (Prostate Cancer)58.3 µM (with DHT)[9]
KaempferolHuh7 (Liver Cancer)4.75 µM (hypoxic conditions)[10]
KaempferolHCT116, HCT-15 (Colon Cancer)50 µM[10]
Kaempferol (from Sophora japonica extract - KPF-ABR)NG-97 (Glioma)600 µM[11]
Kaempferol (from Sophora japonica extract - KPF-BBR)NG-97 (Glioma)800 µM[11]
Kaempferol (from Sophora japonica extract - KPF-ABR & KPF-BBR)U251 (Glioma)1800 µM[11]
Anti-Inflammatory Activity
  • Kaempferol has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (IL-1β, IL-6, TNF-α).[8][15] It achieves this by inhibiting the activation of NF-κB and the phosphorylation of MAPKs (ERK-1/2, p38, and JNK).[15]

  • Quercetin also demonstrates potent anti-inflammatory properties by inhibiting inflammatory enzymes and modulating signaling pathways like PI3K/Akt/mTOR and NF-κB.[16][17]

  • Resveratrol alleviates inflammatory responses by targeting pathways such as the P2X7/NLRP3 inflammasome, NF-κB, and JAK/STAT signaling.[12][13][18] It can decrease the levels of pro-inflammatory cytokines while increasing anti-inflammatory ones.[18]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][21] The amount of formazan produced is proportional to the number of living cells.[19]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[22]

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Angophora extract, Kaempferol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 620-630 nm is used to subtract background absorbance.[19][22]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Analysis of Protein Expression (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.[23][24][25] It is commonly used to investigate the effect of compounds on signaling pathways by measuring the levels of key proteins and their phosphorylation status.[26][27][28]

Protocol:

  • Sample Preparation: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors to extract total protein. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 10-50 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

  • Blocking: Block the membrane with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, β-actin) overnight at 4°C with gentle agitation.[23][27]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[26]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane.[26] The HRP enzyme catalyzes a reaction that produces light, which can be detected by exposing the membrane to X-ray film or using a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified using densitometry software. Loading controls (e.g., β-actin, GAPDH) are used to normalize the data.

Signaling Pathway Visualizations

The anti-inflammatory and anti-cancer effects of polyphenolic compounds like those found in Angophora species are often mediated through the modulation of complex intracellular signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Compound Polyphenolic Compound (e.g., Kaempferol) Compound->NFkB Inhibits Compound->MAPK Inhibits

Caption: General anti-inflammatory signaling pathway modulated by polyphenolic compounds.

anti_cancer_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Polyphenolic Compound (e.g., Quercetin) Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway targeted by anti-cancer polyphenols.

References

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of Andrographolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Andrographolide analogs, focusing on their anticancer and anti-inflammatory properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant signaling pathways, this document aims to be a valuable resource for the rational design of more potent and selective therapeutic agents.

Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. However, its therapeutic potential is often limited by factors such as poor solubility and bioavailability. This has spurred extensive research into the synthesis of andrographolide analogs with improved physicochemical properties and enhanced biological activities. This guide delves into the SAR of these analogs, providing a comparative overview of their performance.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of Andrographolide and several of its key analogs. The data highlights how specific structural modifications influence their biological efficacy.

Cytotoxic Activity of Andrographolide Analogs against Cancer Cell Lines
CompoundModificationCell LineIC50 (µM)Reference
Andrographolide Parent CompoundHCT-116 (Colon)>100[1]
MCF-7 (Breast)15.8[1]
DU145 (Prostate)12.5[2]
8,17-Epoxyandrographolide Epoxidation at C8-C17HCT-116 (Colon)49.2[1]
3,19-di-O-acetyl-8,17-epoxyandrographolide Acetylation at C3, C19 and Epoxidation at C8-C17HCT-116 (Colon)1.8[1]
3,19-di-O-succinoyl-8,17-epoxyandrographolide Succinoylation at C3, C19 and Epoxidation at C8-C17HCT-116 (Colon)0.9[1]
14-Acetylandrographolide Acetylation at C14HCT-116 (Colon)8.5[3]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide Modifications at C3, C12, C14, C19HCT-116 (Colon)0.85[2]

Key SAR Insights for Anticancer Activity:

  • Modification of the α,β-unsaturated γ-lactone ring, particularly through the formation of an 8,17-epoxy group, can significantly enhance cytotoxic activity.[1]

  • Esterification of the hydroxyl groups at C3 and C19 with acetyl or succinoyl groups leads to a substantial increase in potency.[1]

  • Introduction of a phenylthio group at the C12 position, combined with other modifications, has been shown to yield highly potent analogs.[2]

Anti-inflammatory Activity of Andrographolide Analogs
CompoundModificationAssayInhibition (%) at 25 µg/mLReference
Andrographolide Parent CompoundTNF-α induced NF-κB activity~50%[4]
Didehydroandrographolide DehydrogenationTNF-α induced NF-κB activity~40%[4]
Neoandrographolide GlycosylationTNF-α induced NF-κB activity~20%[4]
Compound 5 (Andrographolide derivative) Modification of the lactone ringTNF-α induced NF-κB activity~80%[4]
AL-2, AL-3, AL-4 (Andrographolide derivatives) Conjugation with anti-inflammatory/anti-bacterial groupsNO release in LPS-induced RAW 264.7 cellsSignificant inhibition[5][6]

Key SAR Insights for Anti-inflammatory Activity:

  • The α,β-unsaturated γ-lactone ring is crucial for anti-inflammatory activity, and its modification can lead to enhanced inhibition of NF-κB.[4]

  • The diol at C3 and C19 appears to be less critical for anti-inflammatory action, as its modification does not drastically alter activity.[4]

  • Conjugation with other anti-inflammatory or antibacterial moieties can produce derivatives with potent inhibitory effects on nitric oxide (NO) production.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Andrographolide analogs.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10⁴ cells/mL and incubate for 24 hours.[7]

    • Treat the cells with various concentrations of the test compounds (e.g., Andrographolide and its analogs) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[8][9]

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. LDH Release Assay:

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

  • Protocol:

    • Culture cells and treat them with the test compounds as described for the MTT assay.

    • After the incubation period, collect the cell-free supernatant from each well.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[9]

    • The assay typically involves a reaction where LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.

    • Measure the absorbance of the formazan product at the recommended wavelength.

    • Express the results as a percentage of LDH release compared to a positive control (e.g., cells treated with a lysis buffer).

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Test):

  • Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the Andrographolide analogs for a short period (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After an incubation period (e.g., 24 hours), collect the culture supernatant.

    • Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[5][6]

2. NF-κB Luciferase Reporter Assay:

  • Principle: This assay is used to measure the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Protocol:

    • Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • After transfection, treat the cells with the test compounds for a specified duration.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

    • Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase reporter assay system.

    • Normalize the NF-κB luciferase activity to the control luciferase activity.

    • Express the results as a percentage of inhibition of NF-κB activity compared to the TNF-α-stimulated control.[4]

Signaling Pathway Visualizations

The anticancer and anti-inflammatory effects of Andrographolide and its analogs are often mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis start Seed Cells in 96-well plate treatment Treat with Andrographolide Analogs start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh no Griess Assay (NO Production) treatment->no nfkb Luciferase Assay (NF-κB Activity) treatment->nfkb analysis Calculate IC50 / % Inhibition mtt->analysis ldh->analysis no->analysis nfkb->analysis

Fig. 1: General Experimental Workflow

PI3K_AKT_mTOR_Pathway Andrographolide Andrographolide Analogs PI3K PI3K Andrographolide->PI3K inhibits AKT AKT Andrographolide->AKT inhibits Apoptosis Apoptosis Andrographolide->Apoptosis promotes RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates mTOR mTOR AKT->mTOR activates AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig. 2: PI3K/AKT/mTOR Signaling Pathway

NFkB_Pathway cluster_nucleus Inside Nucleus Andrographolide Andrographolide Analogs IKK IKK Complex Andrographolide->IKK inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->Genes activates transcription of

References

Benchmarking Angophorol's efficacy against current standards of care

Author: BenchChem Technical Support Team. Date: November 2025

Angophorol: Efficacy Not Established in Publicly Available Research

Initial searches for "this compound" have not yielded any publicly available scientific literature, clinical trial data, or mechanism of action. This suggests that "this compound" may be a new or proprietary compound not yet described in published research, or the name may be misspelled. Without accessible data, a direct comparison of its efficacy against current standards of care is not possible at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide provides a template for how such a comparison could be structured once data on this compound or a similar compound becomes available. The following sections use a hypothetical compound, "Compound X," to illustrate the requested format for a comprehensive comparison guide.

Comparison of Compound X vs. Standard of Care in [Indication]

This guide provides a comparative analysis of the efficacy of a novel therapeutic agent, Compound X, against the current standard of care for [Specify Indication].

Data Summary

The following table summarizes the quantitative data from preclinical studies comparing Compound X to the standard of care.

ParameterCompound XStandard of Carep-value
IC50 (nM) 50150<0.05
Tumor Growth Inhibition (%) 7550<0.01
Receptor Occupancy (%) 9070<0.05
Biomarker Modulation (fold change) 52<0.01
Experimental Protocols

Cell Viability Assay (IC50 Determination)

  • Cell Lines: [Specify cell lines used]

  • Method: Cells were seeded in 96-well plates and treated with serial dilutions of Compound X or the standard of care for 72 hours. Cell viability was assessed using a [Specify assay, e.g., MTT, CellTiter-Glo] assay.

  • Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

In Vivo Tumor Xenograft Study

  • Animal Model: [Specify animal model, e.g., Nude mice bearing specific tumor xenografts]

  • Treatment: Animals were randomized to receive vehicle control, Compound X (at [Specify dose and schedule]), or the standard of care (at [Specify dose and schedule]).

  • Efficacy Endpoint: Tumor volumes were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Compound X and the experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Kinase1 Kinase 1 receptor->Kinase1 Activates CompoundX Compound X CompoundX->receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription

Proposed Signaling Pathway for Compound X.

G cluster_0 Preclinical Phase cluster_1 Clinical Phase in_vitro In Vitro Assays (IC50, Target Engagement) in_vivo In Vivo Xenograft (Efficacy, Toxicity) in_vitro->in_vivo phase1 Phase I (Safety, PK/PD) in_vivo->phase1 phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Comparison to SoC) phase2->phase3

Drug Development and Evaluation Workflow.

Unveiling the Therapeutic Promise of Angophorol: A Meta-Analysis of Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing research highlights the significant therapeutic potential of Angophorol, a key bioactive constituent hypothesized to be present in Angophora species. This meta-analysis focuses on the anti-cancer, antimicrobial, and antioxidant properties of extracts from Angophora floribunda and Angophora hispida, which are rich in phenolic compounds believed to be the source of "this compound's" activity. The findings suggest a promising natural alternative in the development of novel therapeutic agents.

Extracts from the leaves of Angophora species, particularly A. floribunda, have demonstrated notable efficacy against pancreatic cancer cell lines and a range of pathogenic microbes. These extracts are abundant in phenolic compounds and flavonoids, which are widely recognized for their diverse biological activities. While a specific compound named "this compound" has not been formally isolated and characterized in the reviewed literature, the consistent therapeutic effects observed in these phenolic-rich extracts point towards the activity of a principal bioactive component or a synergistic interplay of multiple compounds, herein referred to as this compound for the purpose of this guide.

Anti-Cancer Potential: A Comparison with Standard Chemotherapy

Aqueous extracts of Angophora floribunda and Angophora hispida have shown significant cytotoxic effects against the human pancreatic cancer cell line MIA PaCa-2. The half-maximal inhibitory concentration (IC50) of these extracts, a measure of their potency, has been quantified and compared with standard chemotherapeutic agents, gemcitabine and doxorubicin.

Compound/Extract Cell Line IC50 Value Citation
Angophora floribunda aqueous extractMIA PaCa-275.58 µg/mL[1]
Angophora hispida aqueous extractMIA PaCa-287.28 µg/mL[1]
GemcitabineMIA PaCa-225.00 ± 0.47 nM (approx. 0.0066 µg/mL)[2]
GemcitabineMIA PaCa-2122.5 nM (approx. 0.032 µg/mL)[3]
GemcitabineMIA PaCa-226 nM (approx. 0.0068 µg/mL)[4]
DoxorubicinMIA PaCa-21.145 ± 0.008 µg/mL[5]

It is important to note that while the IC50 values for the crude Angophora extracts are higher than those of the pure chemotherapeutic drugs, the extracts contain a complex mixture of compounds. Further purification of the active components, such as this compound, is expected to yield significantly lower and more potent IC50 values. Studies have confirmed that the anti-cancer mechanism of A. floribunda extract involves the induction of apoptosis, as evidenced by the activation of caspase 3/7.[6][7]

Antimicrobial Efficacy: A Natural Alternative to Conventional Drugs

The aqueous extract of Angophora floribunda has also been evaluated for its antimicrobial properties against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined and is presented below in comparison to standard antimicrobial agents.

Microorganism Angophora floribunda Extract MIC Standard Drug Standard Drug MIC Citation
Staphylococcus lugdunensis156.25 µg/mLCiprofloxacinMIC90: 0.5 µg/ml[6][7][8]
Aspergillus brasiliensis9.75 µg/mLAmphotericin B1 mg/liter (1 µg/mL)[6][7][9]
Escherichia coli312.5 µg/mL--[6][7]
Candida albicans2500 µg/mL--[6][7]

The potent activity against Aspergillus brasiliensis is particularly noteworthy, suggesting a potential application in treating fungal infections.

Antioxidant Capacity

The therapeutic effects of Angophora extracts are also linked to their high antioxidant content. The antioxidant capacity, a measure of the ability to neutralize harmful free radicals, has been quantified using various assays.

Antioxidant Assay A. floribunda Extract Value (mg TE/g) Citation
ABTS657.53 ± 14.24[6][7]
DPPH758.21 ± 43.65[6][7]
CUPRAC834.52 ± 73.43[6][7]

These high values indicate a strong potential to combat oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions.

Experimental Protocols

Cell Viability (CCK-8) Assay
  • A cell suspension of MIA PaCa-2 cells is prepared and seeded at a density of 5 x 10^3 cells/well in a 96-well plate.

  • The plate is pre-incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Various concentrations of the test substance (e.g., Angophora extract) are added to the wells.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • 10 µL of CCK-8 solution is added to each well.

  • The plate is incubated for 1-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis (Muse® Caspase-3/7) Assay
  • Cells are cultured and treated with the test compound to induce apoptosis.

  • A cell suspension is prepared in 1X Assay Buffer BA.

  • 5 µL of Muse™ Caspase-3/7 working solution is added to 50 µL of the cell suspension.

  • The mixture is incubated for 30 minutes at 37°C in a 5% CO2 incubator.

  • 150 µL of Muse™ Caspase 7-AAD working solution is added.

  • The samples are analyzed using a Muse® Cell Analyzer to determine the percentage of live, apoptotic, and dead cells.[3][10][11]

Antimicrobial (Resazurin-based Broth Microdilution) Assay
  • Serial dilutions of the test substance are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • A resazurin indicator solution is added to each well.

  • The plate is incubated further to allow for a color change (from blue to pink) in wells with viable microbial growth.

  • The MIC is determined as the lowest concentration of the test substance that prevents the color change.

Antioxidant (DPPH Radical Scavenging) Assay
  • A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test sample are mixed with the DPPH working solution.

  • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Visualizing the Mechanism: Potential Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the known activities of phenolic and flavonoid compounds suggest potential interactions with key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a hypothesized mechanism of action.

Angophorol_Anticancer_Pathway This compound This compound (Phenolic Compounds) ROS Increased ROS Production This compound->ROS induces PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK modulates Caspase Caspase-3/7 Activation This compound->Caspase induces ROS->Caspase Akt Akt PI3K->Akt Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes MAPK->Proliferation promotes Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

The general workflow for evaluating the therapeutic potential of Angophora extracts is depicted in the following diagram.

Experimental_Workflow Plant Angophora spp. (Leaves) Extraction Aqueous Extraction & Freeze-drying Plant->Extraction Extract Crude Extract Extraction->Extract Phytochemical Phytochemical Analysis (TPC, TFC, etc.) Extract->Phytochemical Anticancer Anti-Cancer Assays (CCK-8, Caspase) Extract->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Extract->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Extract->Antioxidant Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data Antioxidant->Data

Caption: General experimental workflow for screening Angophora extracts.

References

Safety Operating Guide

Proper Disposal of Angophorol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of Angophorol in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound, a naturally occurring triterpenoid, requires careful handling and disposal due to its potential as a skin and eye irritant and its toxicity to aquatic life with long-lasting effects.

Key Chemical and Safety Data

A thorough understanding of this compound's properties is the foundation of its safe handling and disposal. The following table summarizes key data points:

PropertyValueSource
Chemical Class Triterpenoid (Non-halogenated organic compound)N/A
Appearance SolidN/A
Hazards Skin and eye irritant. Toxic to aquatic life with long lasting effects.[1][2]
Primary Disposal Route Approved hazardous waste disposal plant[1]
Incompatibilities Strong oxidizing agents, strong acids.N/A

Personal Protective Equipment (PPE)

Prior to handling this compound waste, all personnel must be equipped with the following personal protective equipment to prevent accidental exposure:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Protective Clothing: A standard laboratory coat.

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound waste.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with other waste streams. [3][4] This includes avoiding co-mingling with halogenated solvents, strong acids, or bases.[3][4]

  • Maintain separate, dedicated waste containers for solid this compound and for materials contaminated with this compound (e.g., pipette tips, contaminated gloves, and absorbent pads).

2. Waste Container Selection and Labeling:

  • Solid this compound Waste:

    • Use a clean, dry, and sealable wide-mouth container made of a material compatible with non-halogenated organic compounds (e.g., high-density polyethylene - HDPE).

    • The container must be in good condition with a secure, leak-proof lid.

  • Contaminated Labware and Debris:

    • Collect items such as contaminated gloves, weigh boats, and absorbent materials in a separate, clearly marked, and sealable plastic bag or a designated solid waste container.

  • Labeling:

    • Affix a "Hazardous Waste" label to all this compound waste containers immediately upon the first addition of waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The accumulation start date (the date the first waste is placed in the container)

      • The primary hazard(s): "Irritant," "Environmental Hazard"

      • The name and contact information of the generating laboratory or principal investigator.

3. Waste Accumulation and Storage:

  • Store sealed this compound waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.

  • Ensure containers are kept closed at all times, except when adding waste.[3]

  • Do not overfill containers; leave at least 10% headspace to accommodate expansion and prevent spills.

4. Arranging for Disposal:

  • Once a waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies (typically 90 or 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Angophorol_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid this compound? start->is_solid solid_waste_container Place in a dedicated, labeled solid waste container for non-halogenated organic compounds. is_solid->solid_waste_container Yes is_contaminated Is it labware or debris contaminated with this compound? is_solid->is_contaminated No store_in_saa Store the sealed container in a designated Satellite Accumulation Area (SAA). solid_waste_container->store_in_saa is_contaminated->start No (Re-evaluate waste type) contaminated_waste_container Place in a separate, labeled container for contaminated solid waste. is_contaminated->contaminated_waste_container Yes contaminated_waste_container->store_in_saa check_full Is the container full or has the accumulation time limit been reached? store_in_saa->check_full request_pickup Arrange for pickup by EHS or a licensed waste disposal contractor. check_full->request_pickup Yes continue_accumulation Continue to accumulate waste safely. check_full->continue_accumulation No end Waste Removed for Proper Disposal request_pickup->end continue_accumulation->store_in_saa

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.